Ethyl (5-bromopyridin-3-yl)carbamate
Description
BenchChem offers high-quality Ethyl (5-bromopyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-bromopyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H and 13C NMR Spectrum Analysis of Substituted Carbamates
Introduction: The Central Role of Carbamates and NMR in Modern Drug Discovery
Substituted carbamates are a cornerstone of modern pharmaceuticals and agrochemicals, valued for their diverse biological activities and tunable physicochemical properties. From enzyme inhibitors to protecting groups in peptide synthesis, the carbamate functional group is integral to the design of novel molecular entities. Consequently, the precise structural elucidation of these molecules is paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure, conformation, and dynamics in solution.[1][2][3]
This in-depth technical guide provides a comprehensive overview of ¹H and ¹³C NMR spectrum analysis of substituted carbamates. Moving beyond a simple recitation of spectral data, this document delves into the underlying principles that govern the NMR spectra of these important compounds. We will explore the nuances of chemical shifts, the impact of substituent effects, and the practical aspects of sample preparation and spectral acquisition. This guide is designed to equip researchers with the expertise to confidently interpret NMR data, enabling them to accelerate their research and development efforts.
Fundamental Principles of NMR Spectroscopy for Carbamate Analysis
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[2][4] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation induces transitions between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structure elucidation.[5]
Key parameters derived from an NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electronegative atoms and unsaturated groups deshield the nucleus, causing a downfield shift to higher ppm values.[5][6]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing crucial information about the relative abundance of different proton types.[6][7]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of atoms and the dihedral angles between them.
-
Signal Multiplicity: The number of peaks into which a signal is split (e.g., singlet, doublet, triplet) is determined by the number of neighboring, non-equivalent nuclei.
¹H NMR Spectral Analysis of Substituted Carbamates
The ¹H NMR spectrum of a substituted carbamate provides a wealth of information about its structure. The protons on the atoms flanking the carbamate core (the N-substituents and the O-substituents) are particularly diagnostic.
Characteristic Chemical Shifts
The protons attached to the nitrogen and the oxygen of the carbamate moiety exhibit characteristic chemical shift ranges, which are influenced by the nature of the substituents (R¹ and R² in the general structure below).
Caption: General structure of a substituted carbamate.
-
N-H Proton: The proton directly attached to the nitrogen typically appears as a broad singlet in the range of 5.0 - 8.0 ppm . Its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, coupling to adjacent protons may be observed.
-
Protons on N-Substituents (R¹): Protons on the carbon atom directly attached to the nitrogen are deshielded and typically resonate in the range of 2.8 - 4.0 ppm for alkyl groups. If R¹ is an aryl group, the aromatic protons will appear in their characteristic region of 6.5 - 8.0 ppm .
-
Protons on O-Substituents (R²): Protons on the carbon atom directly attached to the oxygen are also deshielded and are typically found in the range of 3.5 - 4.5 ppm for alkyl groups. For aryl carbamates, the aromatic protons of the R² group will be observed in the 7.0 - 8.5 ppm region.
The Influence of Substituents
The electronic nature of the R¹ and R² substituents significantly impacts the chemical shifts of nearby protons.
-
Electron-Withdrawing Groups (EWGs): When R¹ or R² are EWGs (e.g., nitro, cyano, carbonyl), they will deshield adjacent protons, causing their signals to shift downfield to higher ppm values.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy, amino) will shield adjacent protons, resulting in an upfield shift to lower ppm values.
A noteworthy phenomenon in some carbamates is the restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of distinct signals for substituents on the nitrogen that would otherwise be chemically equivalent, a feature that can be studied using variable temperature NMR.[8] Steric hindrance can also play a role by forcing aryl rings to rotate out of coplanarity with the carbamate group, which can attenuate resonance effects from substituents on the aryl ring.[8]
¹³C NMR Spectral Analysis of Substituted Carbamates
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum and is particularly useful for identifying quaternary carbons and the carbamate carbonyl carbon. ¹³C NMR spectra have a much broader chemical shift range than ¹H NMR spectra, which often leads to better signal dispersion.[9]
Characteristic Chemical Shifts
The carbamate functional group gives rise to several characteristic signals in the ¹³C NMR spectrum.
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Carbamate Carbonyl (C=O) | 150 - 170 |
| Carbon attached to Nitrogen (in R¹) | 30 - 60 (alkyl), 110 - 140 (aryl) |
| Carbon attached to Oxygen (in R²) | 60 - 80 (alkyl), 140 - 160 (aryl) |
The exact chemical shifts can vary depending on the specific substituents and the solvent used.[10][11]
Substituent Effects in ¹³C NMR
Similar to ¹H NMR, the chemical shifts of carbons in substituted carbamates are influenced by the electronic properties of the substituents.
-
Carbonyl Carbon: The chemical shift of the carbamate carbonyl carbon is sensitive to the electronic environment. Electron-donating groups on the nitrogen or oxygen will shield the carbonyl carbon, causing an upfield shift. Conversely, electron-withdrawing groups will deshield the carbonyl carbon, resulting in a downfield shift.[12] The inductive effect of a substituent can lead to increased electron density at the carbonyl carbon, causing an upfield shift.[12]
-
Aromatic Carbons: For carbamates with aryl substituents, the chemical shifts of the aromatic carbons will be modulated by the carbamate group and any other substituents on the ring. The carbamate group itself can act as both an electron-donating and electron-withdrawing group depending on the specific resonance structures.
Experimental Protocol for NMR Analysis of Substituted Carbamates
A high-quality NMR spectrum begins with meticulous sample preparation. The following protocol outlines the key steps for preparing a carbamate sample for ¹H and ¹³C NMR analysis.
Caption: A typical workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Weighing:
-
Solvent Selection and Dissolution:
-
Choose an appropriate deuterated solvent that will fully dissolve the sample.[15] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[16] Other common solvents include DMSO-d₆, acetone-d₆, and D₂O for water-soluble compounds.[13]
-
Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.[16]
-
-
Filtration and Transfer to NMR Tube:
-
If any solid particles are present, the solution must be filtered to prevent interference with the magnetic field homogeneity, which can lead to poor resolution and broad peaks.[16] A common method is to filter the sample through a small plug of glass wool in a Pasteur pipette.
-
Carefully transfer the clear solution into a clean, dry NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum. This is typically a rapid process.
-
Acquire the ¹³C NMR spectrum. This may take longer, from 20 minutes to several hours, depending on the sample concentration.[13]
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT).
-
The spectrum is then phased and baseline corrected to ensure accurate integration and chemical shift determination.
-
The processed spectrum is now ready for detailed analysis and interpretation.
-
Conclusion: Leveraging NMR for Deeper Insights into Carbamate Chemistry
NMR spectroscopy is an indispensable tool in the arsenal of chemists and drug development professionals working with substituted carbamates.[3][17][18] A thorough understanding of the principles of ¹H and ¹³C NMR, combined with a systematic approach to spectral interpretation, allows for the unambiguous determination of molecular structure. By carefully considering chemical shifts, coupling patterns, and the influence of substituents, researchers can gain deep insights into the electronic and conformational properties of these vital compounds. The ability to perform this analysis with confidence and precision is a critical skill that underpins successful molecular design and development.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Notre Dame. Substituent effects on the barrier to carbamate C–N rotation. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
ResearchGate. Shifts of the ¹H NMR signals of amine and carbamate species of KDDE as.... [Link]
-
PMC. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
ACS Publications. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1 | The Journal of Organic Chemistry. [Link]
-
Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]
-
ResearchGate. (PDF) NMR Spectroscopy in Drug Discovery and Development. [Link]
-
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
AZoOptics. The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
-
The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
ACS Omega. Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
News-Medical.Net. NMR spectrometry analysis for drug discovery and development. [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. [Link]
-
PubMed. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. [Link]
-
University of Guelph. NMR Links and Resources | Advanced Analysis Centre. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. azooptics.com [azooptics.com]
- 3. news-medical.net [news-medical.net]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. www3.nd.edu [www3.nd.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. organomation.com [organomation.com]
- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Mass spectrometry fragmentation of brominated heterocyclic compounds.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Heterocyclic Compounds
Introduction: The Analytical Challenge of Brominated Heterocycles
Brominated heterocyclic compounds represent a vast and structurally diverse class of molecules with profound significance across various scientific disciplines. In the pharmaceutical and drug development sectors, they are integral scaffolds in a multitude of therapeutic agents. In environmental science, they are monitored as persistent organic pollutants, such as polybrominated dibenzofurans (PBDFs) and related flame retardants. Their analysis is crucial, yet it presents a distinct set of challenges. Mass spectrometry (MS) has emerged as the definitive technique for the structural elucidation and quantification of these compounds, primarily due to its unparalleled sensitivity and specificity.
This guide provides a deep dive into the principles and practicalities of interpreting the mass spectra of brominated heterocyclic compounds. We will move beyond simple spectral interpretation to understand the causality behind fragmentation pathways, the influence of different ionization techniques, and how to develop robust analytical methods.
Pillar 1: The Unmistakable Signature - Bromine's Isotopic Pattern
The first and most critical step in identifying a brominated compound in a mass spectrum is recognizing the unique isotopic signature of bromine. Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This near 1:1 ratio creates a characteristic doublet for any bromine-containing ion, where the molecular ion (M⁺) is accompanied by an (M+2)⁺ peak of nearly identical intensity.[3][4]
This pattern is a powerful diagnostic tool. The presence of a 1:1 M/M+2 peak immediately suggests the presence of one bromine atom.[4] For compounds containing multiple bromine atoms, the pattern becomes more complex but remains highly predictable. The relative intensities of the isotopic peaks (M⁺, (M+2)⁺, (M+4)⁺, etc.) follow a binomial distribution based on the number of bromine atoms.[5][6] For instance, a compound with two bromine atoms will exhibit an M⁺: (M+2)⁺: (M+4)⁺ intensity ratio of approximately 1:2:1.[6]
Table 1: Isotopic Peak Patterns for Compounds with Multiple Bromine Atoms
| Number of Bromine Atoms | Isotopic Peaks | Expected Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Recognizing these patterns is fundamental and serves as the initial validation step in any analysis. Modern mass spectrometry software often includes tools for automated recognition of these isotopic profiles, streamlining the detection of halogenated compounds from complex datasets.[7][8]
Pillar 2: Ionization and Its Influence on Fragmentation
The choice of ionization technique profoundly dictates the appearance of the mass spectrum. A high-energy technique like Electron Ionization (EI) will induce extensive fragmentation, providing rich structural detail, while softer techniques like Electrospray Ionization (ESI) will typically yield the intact molecular ion, requiring tandem mass spectrometry (MS/MS) to elicit fragmentation.
Electron Ionization (EI): Unveiling the Molecular Skeleton
Commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), EI involves bombarding the analyte molecule with high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, creating a high-energy radical cation (M⁺•) that is prone to fragmentation.[9] For brominated heterocycles, EI spectra are invaluable for revealing the core structure.
Common fragmentation pathways observed under EI include:
-
Cleavage of the C-Br Bond: The C-Br bond is often a point of initial cleavage. This can occur via homolytic cleavage, resulting in the loss of a bromine radical (•Br), or heterolytic cleavage. The loss of the halogen is a common feature in the mass spectra of these compounds.[2]
-
α-Cleavage: For heteroatoms like nitrogen or oxygen within the ring, cleavage of the bond adjacent (alpha) to the heteroatom is a dominant pathway.[10][11] This is driven by the stabilization of the resulting cation by the heteroatom's lone pair of electrons.
-
Ring Fissions and Rearrangements: The heterocyclic ring itself can undergo cleavage, often leading to the expulsion of small, stable neutral molecules like HCN (from nitrogen-containing rings) or CO.[3][12] Complex rearrangements, such as the retro-Diels-Alder reaction, can also occur, providing clues about the ring's substitution pattern.
Electrospray Ionization (ESI): Gentle Ionization for Targeted Analysis
ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS) and is considered a "soft" ionization technique.[13] It generates ions under mild conditions, preserving the integrity of even fragile molecules.[13] This typically results in a spectrum dominated by the protonated molecule [M+H]⁺ or other adducts, with minimal in-source fragmentation.[14]
While this is ideal for determining the molecular weight, it provides little structural information on its own. Therefore, ESI is almost always coupled with tandem mass spectrometry (MS/MS) for analyzing brominated heterocycles.[15][16] In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a controlled and reproducible manner.[16] This allows for the systematic study of fragmentation pathways and the structural characterization of isomers.[17]
Pillar 3: Core Fragmentation Mechanisms of Brominated Heterocycles
The fragmentation of a brominated heterocyclic compound is a complex interplay between the properties of the bromine atom, the nature of the heteroatom, the stability of the heterocyclic ring, and any attached side chains. While specific pathways vary, several general principles can be outlined.
Nitrogen-Containing Heterocycles (e.g., Pyridines, Indoles, Quinolines)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. Under ESI-MS/MS conditions, the initial protonation site is often the most basic nitrogen atom, such as the pyridine nitrogen.[18] Fragmentation is then triggered from this protonated site.
-
Brominated Pyridines: A common fragmentation pathway involves the initial loss of HBr. The pyridine ring itself is quite stable, but subsequent fragmentation can involve the loss of HCN or acetylene (C₂H₂).
-
Brominated Indoles: The fragmentation of indoles is often characterized by cleavages in any side chains attached to the ring.[19] The stable indole core may undergo ring opening or lose fragments like HCN. The position of the bromine atom on the benzene or pyrrole portion of the indole ring will significantly influence the resulting fragment ions.
Oxygen-Containing Heterocycles (e.g., Furans, Benzofurans)
Oxygen-containing heterocycles are found in natural products and as environmental contaminants like polybrominated dibenzofurans (PBDFs).
-
Brominated Furans: A characteristic fragmentation of the furan ring is the loss of carbon monoxide (CO), followed by the loss of the bromine atom or HBr. Cleavage of the C-Br bond is also a primary event.
-
Polybrominated Dibenzofurans (PBDFs): In environmental analysis using GC-MS, the primary fragmentation observed for these persistent pollutants is the sequential loss of bromine atoms.[20] The loss of CO or COBr from the furan ring is also a key diagnostic fragmentation.[20]
Sulfur-Containing Heterocycles (e.g., Thiophenes)
-
Brominated Thiophenes: The fragmentation often begins with the loss of the bromine atom or HBr. The thiophene ring can then fragment by losing C₂H₂ or the CHS radical.
A visual representation of a generalized fragmentation workflow helps to conceptualize the process from ionization to detection.
Caption: General workflow for MS and MS/MS analysis.
Pillar 4: Experimental Protocols and Self-Validating Systems
A trustworthy analytical method is a self-validating one. This means building in checks and balances to ensure the data is accurate and reproducible. Below is a detailed protocol for the targeted analysis of a novel brominated heterocyclic drug candidate using LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of a Brominated Drug Candidate
This protocol outlines a method for quantifying a novel brominated pyridine derivative in a plasma matrix, a common scenario in drug development.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.
- Causality: Protein precipitation is a rapid and effective way to remove the bulk of matrix interferences. The internal standard corrects for variations in sample recovery and instrument response.
2. LC Method Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Causality: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase promotes protonation for positive-ion ESI. A gradient elution ensures good separation from endogenous matrix components and allows for the analysis of metabolites with different polarities.
3. MS/MS Method Parameters (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific analyte.
- MRM Transitions:
- Determine the protonated molecular ion [M+H]⁺ in a full scan.
- Perform a product ion scan of the [M+H]⁺ to identify the most abundant and stable fragment ions.
- Select at least two transitions for each analyte (one for quantification, one for confirmation).
- Self-Validation Check: The ratio of the quantifier to qualifier ion should be consistent across all samples and standards. Any deviation indicates a potential interference.
- Collision Energy (CE): Optimize for each MRM transition to maximize fragment ion intensity.
Table 2: Example MRM Transitions for a Hypothetical Brominated Pyridine (MW = 250 g/mol )
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Use |
| Analyte | 251.0 (⁷⁹Br), 253.0 (⁸¹Br) | 171.1 (Loss of HBr) | 100 | 25 | Quantifier |
| Analyte | 251.0 (⁷⁹Br), 253.0 (⁸¹Br) | 144.1 (Further fragmentation) | 100 | 35 | Qualifier |
| Internal Std | 256.0 (¹³C₄, ¹⁵N) | 176.1 (Loss of HBr) | 100 | 25 | - |
Causality: MRM is the gold standard for quantification due to its exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions, chemical noise is filtered out, dramatically improving the signal-to-noise ratio.[20]
The logical relationships in developing a robust LC-MS/MS method are crucial for success.
Caption: Logical flow for LC-MS/MS method development.
Conclusion
The analysis of brominated heterocyclic compounds by mass spectrometry is a nuanced field that rewards a deep understanding of fundamental principles. By recognizing the tell-tale isotopic signature of bromine, selecting the appropriate ionization technique, and methodically elucidating fragmentation pathways, researchers can confidently identify and quantify these important molecules. The key to success lies not just in generating data, but in designing self-validating experiments that ensure the highest degree of scientific integrity. The protocols and logical frameworks presented in this guide serve as a robust starting point for tackling the analytical challenges posed by this diverse and significant class of compounds.
References
-
Title: Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note Source: Save My Exams URL: [Link]
-
Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: ACS Publications URL: [Link]
-
Title: Electrospray Ion Chromatography-Tandem Mass Spectrometry of Bromate at Sub-ppb Levels in Water Source: PubMed URL: [Link]
-
Title: Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS Source: Agilent URL: [Link]
-
Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [Link]
-
Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples Source: PubMed URL: [Link]
-
Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety Source: ResearchGate URL: [Link]
-
Title: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: ResearchGate URL: [Link]
-
Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
-
Title: Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides Source: PubMed URL: [Link]
-
Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
-
Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: LCGC International URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Determination of Polybrominated diphenyl ethers by GC-MS/MS Source: ResearchGate URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
-
Title: Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry Source: Longdom Publishing URL: [Link]
-
Title: Analysis of Dioxins in Environmental Samples using GC/MS Source: Agilent URL: [Link]
-
Title: Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry Source: RSC Publishing URL: [Link]
-
Title: Introduction to Ionization and Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: ms isotopes: Br and Cl Source: College of Saint Benedict & Saint John's University URL: [Link]
-
Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: LCGC Europe URL: [Link]
-
Title: Electrospray ionisation tandem mass spectrometry in the characterisation of isomeric benzofurocoumarins Source: ResearchGate URL: [Link]
-
Title: Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance with EU Regulations 2017/644 and 2017/771 for food and feed Source: Wageningen University & Research URL: [Link]
-
Title: MolDiscovery: learning mass spectrometry fragmentation of small molecules Source: PMC - NIH URL: [Link]
-
Title: Dissociation of Even-Electron Ions Source: Divisione di Spettrometria di Massa URL: [Link]
-
Title: Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Fragmentation mechanisms in mass spectrometry Source: Universidad de Guanajuato URL: [Link]
-
Title: LCMS-guided detection of halogenated natural compounds Source: ResearchGate URL: [Link]
-
Title: A Review on Mass Spectroscopy and Its Fragmentation Rules Source: IJRPR URL: [Link]
-
Title: An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development Source: PubMed URL: [Link]
-
Title: Development of Liquid Chromatography Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry for Analysis of Halogenated Flame Retardants in Wastewater Source: PubMed URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Mechanisms Source: YouTube URL: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. ms isotopes: Br and Cl [employees.csbsju.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. article.sapub.org [article.sapub.org]
- 13. longdom.org [longdom.org]
- 14. spettrometriadimassa.it [spettrometriadimassa.it]
- 15. Electrospray Ion Chromatography-Tandem Mass Spectrometry of Bromate at Sub-ppb Levels in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
An In-Depth Technical Guide to the Biological Activity of Substituted Pyridinyl Carbamates
Abstract
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical and metabolic stability.[1][2] When incorporated with a pyridinyl moiety—a prevalent nitrogen heterocycle in bioactive molecules—the resulting substituted pyridinyl carbamates exhibit a wide spectrum of biological activities.[3] This technical guide provides a comprehensive exploration of this chemical class, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative disorders like Alzheimer's disease. We will dissect the fundamental mechanism of action, analyze structure-activity relationships (SAR), provide validated experimental protocols for synthesis and evaluation, and discuss the broader therapeutic potential and future research trajectories. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of substituted pyridinyl carbamates.
The Core Mechanism of Action: Cholinesterase Inhibition
The primary and most extensively studied biological activity of pyridinyl carbamates is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[4][5] Understanding this mechanism is crucial for rational drug design.
The Role of Acetylcholinesterase in Synaptic Transmission
In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal. AChE is a serine hydrolase that rapidly breaks down ACh into choline and acetate, terminating the signal.[6] In pathologies like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline.[7] Therefore, inhibiting AChE increases the concentration and duration of ACh in the synapse, enhancing neuronal communication.[7][8]
Carbamate-Mediated Inhibition: A Pseudo-Irreversible Process
Substituted pyridinyl carbamates function as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE.[9][10] The mechanism proceeds as follows:
-
Structural Complementarity: The carbamate molecule, due to its structural similarity to acetylcholine, binds to the active site of the AChE enzyme.[4][5]
-
Carbamoylation: The carbamate transfers its carbamoyl group to a critical serine residue within the enzyme's active site, forming a carbamoylated enzyme intermediate.
-
Slow Hydrolysis: Unlike the rapid hydrolysis of the acetylated enzyme (which occurs in microseconds), the hydrolysis of the carbamoylated enzyme is significantly slower, taking minutes to hours.[11]
-
Enzyme Reactivation: Eventually, the carbamoyl group is hydrolyzed, regenerating the active enzyme. This slow rate of reactivation effectively sequesters the enzyme, leading to a sustained inhibitory effect.
This mechanism provides a prolonged duration of action compared to purely reversible inhibitors.
Diagram: Mechanism of AChE Inhibition by Pyridinyl Carbamates
Caption: Cholinergic synapse showing ACh hydrolysis and carbamate inhibition.
Structure-Activity Relationship (SAR) Analysis
Optimizing the biological activity of pyridinyl carbamates hinges on a deep understanding of their SAR. Modifications to the pyridine ring, the carbamate linker, and the amine substituents can dramatically influence potency, selectivity, and pharmacokinetic properties.
The key insights from SAR studies are:
-
Pyridine Ring Substitution: The position of the carbamate ester on the pyridine ring is critical. Often, 3-pyridinyl isomers show superior AChE inhibitory activity compared to 2- or 4-pyridinyl analogues. The nitrogen atom's position influences the molecule's basicity and its ability to form key hydrogen bonds within the enzyme's active site.
-
Amine Substituents: The nature of the alkyl or aryl groups on the carbamate nitrogen dictates the compound's lipophilicity and steric fit. Generally, smaller dialkyl groups (e.g., dimethyl, diethyl) are favored.
-
Leaving Group: The pyridinol portion acts as the leaving group during carbamoylation. Its electronic properties can affect the rate of the carbamoylation reaction. Electron-withdrawing groups on the pyridine ring can sometimes enhance activity, but this is not a universal rule and must be balanced with binding affinity.[12]
Table 1: Illustrative SAR Data for Substituted 3-Pyridinyl Carbamates
| Compound ID | Pyridine Ring Substituent | Amine Substituents (R¹, R²) | AChE IC₅₀ (nM) |
| PYC-01 | None (3-pyridinyl) | Methyl, Methyl | 85 |
| PYC-02 | None (3-pyridinyl) | Ethyl, Ethyl | 120 |
| PYC-03 | None (3-pyridinyl) | Propyl, Propyl | 350 |
| PYC-04 | 6-Chloro | Methyl, Methyl | 45 |
| PYC-05 | 6-Methyl | Methyl, Methyl | 150 |
| PYC-06 | 2-Chloro | Methyl, Methyl | 95 |
| PYC-07 | None (2-pyridinyl) | Methyl, Methyl | 450 |
| PYC-08 | None (4-pyridinyl) | Methyl, Methyl | >1000 |
Note: Data is illustrative, based on general trends reported in medicinal chemistry literature for AChE inhibitors.
Analysis: As demonstrated in Table 1, the unsubstituted N,N-dimethyl-3-pyridinyl carbamate (PYC-01) serves as a strong baseline. Increasing the size of the N-alkyl groups (PYC-02, PYC-03) tends to decrease potency, likely due to steric hindrance. An electron-withdrawing substituent at the 6-position of the pyridine ring (PYC-04) enhances potency, whereas an electron-donating group (PYC-05) reduces it. The positional isomers (PYC-07, PYC-08) show significantly lower activity, highlighting the importance of the 3-pyridinyl scaffold.
Key Experimental Workflows
The discovery and validation of novel pyridinyl carbamates rely on robust and reproducible experimental protocols. This section details the standard procedures for both chemical synthesis and biological evaluation.
Protocol: Synthesis of N,N-Dialkyl-pyridin-3-yl Carbamates
This protocol describes a common and reliable method for synthesizing pyridinyl carbamates via the reaction of a pyridinol with an isocyanate, a method noted for its good to excellent yields.[13]
Objective: To synthesize N,N-dimethyl-pyridin-3-yl carbamate.
Materials:
-
3-Hydroxypyridine
-
Methyl isocyanate (Caution: Extremely toxic and volatile)[14]
-
Triethylamine (TEA) or Pyridine (as base/catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution. The base acts as a scavenger for any acidic byproducts and can catalyze the reaction.
-
Isocyanate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Causality Note: This reaction is exothermic. Slow, cooled addition is critical to control the reaction rate and prevent side reactions or dangerous temperature increases, especially given the volatility of methyl isocyanate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N,N-dimethyl-pyridin-3-yl carbamate.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data must be consistent with the target structure.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity and its inhibition.[8][15] Its reliability and adaptability make it ideal for high-throughput screening.[8]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[6][8] The rate of color formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (substituted pyridinyl carbamates) dissolved in DMSO
-
Donepezil or Galantamine (as a positive control inhibitor)
-
96-well microplate and a microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in the appropriate buffer or DMSO.
-
Plate Setup (Self-Validation System):
-
Blank Wells: Buffer, DTNB, and ATCh (no enzyme). This corrects for any non-enzymatic hydrolysis of the substrate.
-
Control Wells (100% Activity): Buffer, DTNB, AChE, and DMSO (vehicle). This establishes the baseline maximum enzyme activity.
-
Positive Control Wells: Buffer, DTNB, AChE, and a known inhibitor (e.g., Donepezil). This validates that the assay can detect inhibition.
-
Test Compound Wells: Buffer, DTNB, AChE, and the pyridinyl carbamate test compound at various concentrations.
-
-
Assay Procedure: a. To each well of a 96-well plate, add 140 µL of phosphate buffer. b. Add 20 µL of DTNB solution. c. Add 10 µL of the test compound solution (or DMSO/positive control). d. Add 10 µL of the AChE enzyme solution to all wells except the blanks. e. Pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate Reaction: Add 20 µL of the ATCh substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes (kinetic mode).
-
Data Analysis: a. Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute). b. Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram: Experimental Workflow from Synthesis to Biological Validation
Caption: Workflow from compound synthesis to in vitro activity assessment.
Broader Therapeutic Potential and Future Directions
While AChE inhibition for neurodegenerative diseases is the most prominent application, the pyridinyl carbamate scaffold is versatile and exhibits other potential biological activities.
-
Antiviral Activity: Carbamate derivatives have been investigated as antiviral agents, including against HIV.[16][17][18] The carbamate moiety can act as a stable surrogate for peptide bonds, making these compounds suitable for designing protease inhibitors.[1][2]
-
Antiproliferative and Anticancer Activity: Some substituted pyridine derivatives have shown antiproliferative activity.[12] Furthermore, certain pyridinyl oxime carbamates have been shown to act as "synthetic nucleases," causing DNA cleavage upon photoactivation, suggesting potential applications in photodynamic therapy.[13][19]
-
Other Activities: Various carbamates and salicylanilides have been screened for a wide range of activities, including antibacterial, antifungal, and antimycobacterial properties.[20]
Future Research Directions:
-
Selectivity Profiling: Future work should focus on designing compounds with high selectivity for AChE over butyrylcholinesterase (BuChE) to potentially reduce side effects.
-
Blood-Brain Barrier (BBB) Penetration: Optimizing the physicochemical properties of these compounds to enhance their ability to cross the BBB is critical for developing effective CNS drugs.
-
Multi-Target Ligands: Designing hybrid molecules that combine a pyridinyl carbamate moiety with other pharmacophores could lead to multi-target-directed ligands capable of addressing the complex, multifactorial nature of diseases like Alzheimer's.
-
Exploration of Novel Targets: Systematic screening of pyridinyl carbamate libraries against diverse biological targets could uncover entirely new therapeutic applications for this privileged scaffold.
Conclusion
Substituted pyridinyl carbamates represent a potent and versatile class of bioactive compounds. Their well-defined mechanism as pseudo-irreversible inhibitors of acetylcholinesterase provides a solid foundation for the rational design of novel therapeutics for neurodegenerative diseases. A thorough understanding of their structure-activity relationships, coupled with robust synthetic and bioassay protocols, enables the systematic optimization of this scaffold. While challenges in selectivity and pharmacokinetics remain, the continued exploration of pyridinyl carbamates holds significant promise not only for CNS disorders but also for a broadening range of therapeutic areas, including virology and oncology.
References
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available at: [Link]
-
Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 598–612. Available at: [Link]
-
Fukuto, T. R. (1990). Structure-activity relationships for insecticidal carbamates. PubMed. Available at: [Link]
-
Dementia Treatment | Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. (2022). YouTube. Available at: [Link]
-
Anticholinesterase Agents (Organophosphates & Carbamates). (2019). YouTube. Available at: [Link]
-
Gontijo, T. B., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7247. Available at: [Link]
-
Li, A., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6667. Available at: [Link]
-
St হ্যাঁ, P., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5246-5271. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Methyl isocyanate. (n.d.). Wikipedia. Available at: [Link]
-
Weiss, M. J., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(30), 11433–11438. Available at: [Link]
-
Gritzapis, P., et al. (2020). p-Pyridinyl Oxime Carbamates: Synthesis, DNA Binding, DNA Photocleaving Activity and Theoretical Photodegradation Studies. PubMed. Available at: [Link]
-
Methocarbamol USP. (n.d.). Granules India. Available at: [Link]
-
Singh, R. K., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. Available at: [Link]
-
Kumar, A., et al. (2009). Synthesis and Antiviral Activity of Amino Acid Carbamate Derivatives of AZT. Nucleosides, Nucleotides and Nucleic Acids, 28(2), 158-167. Available at: [Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Available at: [Link]
- Preparation of pyridinol carbamate. (1989). Google Patents.
-
Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 21(11), 1503. Available at: [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Available at: [Link]
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500–4512. Available at: [Link]
-
Kumar, P., et al. (2010). Synthesis and anti-HIV activity of carbamates of antiviral agent stavudine. Bioorganic & Medicinal Chemistry Letters, 20(12), 3560-3562. Available at: [Link]
-
What is the mechanism of Rivastigmine Tartrate?. (2024). Patsnap Synapse. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and anti-HIV activity of carbamates of antiviral agent stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Kinase Inhibitors Using Bromopyridine Scaffolds
Introduction: The Kinase Problem and the Pyridine Solution
Protein kinases represent one of the most consequential target families in modern drug discovery. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The human kinome comprises over 500 members, many of which have been implicated in oncogenesis, leading to an intense and ongoing search for selective inhibitors.[1]
Among the myriad chemical structures explored, the pyridine ring has emerged as a "privileged scaffold".[2] Its unique electronic properties, ability to form crucial hydrogen bonds, and synthetic tractability make it an ideal starting point for inhibitor design.[1][3] Specifically, the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase "hinge" region—a conserved backbone motif that is critical for inhibitor binding.[4][5][6] This guide focuses on the strategic use of a specific, highly versatile subset: the bromopyridine scaffold . The bromine atom serves not as a pharmacophoric feature, but as a synthetic handle, a launchpad for diversification through modern cross-coupling chemistry, enabling the systematic exploration of chemical space around the core.
This document provides a technical, field-proven framework for researchers and drug development professionals to navigate the journey from a simple bromopyridine starting material to a potent and selective kinase inhibitor candidate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Bromopyridine Scaffold: A Chemist's Gateway to the Kinome
The power of the bromopyridine scaffold lies in its inherent reactivity, which allows for precise and controlled chemical modifications. The position of the bromine atom (2-, 3-, or 4-) dictates the geometry of the final molecule and can influence reactivity, providing an initial layer of strategic choice. For instance, 3-bromopyridine is a common building block for a wide array of pharmacologically active molecules.[7] The true potential is unlocked through palladium-catalyzed cross-coupling reactions, which form the cornerstone of library synthesis.
Core Synthetic Strategies: Decorating the Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, essential for elaborating the bromopyridine core.[8][9] The three most critical reactions in this context are:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the bromopyridine with a boronic acid or ester. This is arguably the most common and versatile method for adding aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amines, which can serve as key interaction points or provide vectors for further modification.[8][9]
-
Sonogashira Coupling: Forms C-C triple bonds by reacting with a terminal alkyne, providing linear rigidity and a different geometry compared to Suzuki-derived bi-aryl systems.
The choice of catalyst, ligand, base, and solvent is critical and must be empirically optimized for each substrate combination. Modern catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have shown superior performance due to their strong electron-donating ability and steric bulk, which promote stable and active catalytic species.[10]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of a bromopyridine with an arylboronic acid.
Objective: To synthesize an aryl-substituted pyridine from a bromopyridine precursor.
Materials:
-
Bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Add the bromopyridine, arylboronic acid, palladium catalyst, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the bromopyridine starting material and the appearance of a new spot/peak corresponding to the higher molecular weight product. Include a control lane with starting material on the TLC plate for direct comparison.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl-pyridine compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Screening Funnel: From Chemical Library to Validated Hit
Once a diverse library of substituted pyridines is synthesized, the next step is to identify compounds that interact with the target kinase. This is achieved through a structured screening funnel designed to eliminate false positives and progressively increase confidence in the identified "hits."
Primary Screening: Casting a Wide Net
The goal of the primary screen is to rapidly test thousands of compounds at a single, high concentration (e.g., 10 µM) to identify any with activity against the target kinase. High-Throughput Screening (HTS) assays are essential for this step.[11]
Causality: We choose biochemical assays for the primary screen because they are robust, easily automated, and directly measure the enzyme's catalytic activity.[11] Assays that detect adenosine diphosphate (ADP), the universal product of all kinase reactions, are particularly valuable.[12]
Key Technology: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced in a kinase reaction. It is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated. The reaction is then stopped, and any remaining ATP is depleted.
-
ADP Detection: A detection reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a light signal. The amount of light is directly proportional to the kinase activity.
Trustworthiness: The power of this assay lies in its self-validating nature. A potent inhibitor will result in low ADP production and thus a low luminescent signal. Controls are critical:
-
Negative Control (No Inhibitor): Establishes the maximum signal (100% activity).
-
Positive Control (Known Inhibitor): Establishes the minimum signal (0% activity).
-
No Enzyme Control: Ensures the signal is dependent on the target kinase.
Hit Confirmation and Cellular Target Engagement
Compounds that show significant inhibition in the primary screen ("initial hits") must be rigorously validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Following IC₅₀ determination, it is crucial to confirm that the compound actually binds to the target kinase inside a living cell. This step eliminates compounds that are potent in a test tube but cannot penetrate the cell membrane or are rapidly ejected.
Key Technology 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding at a target protein.[13][14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's active site.[14][15]
-
Mechanism: When the fluorescent tracer binds to the NanoLuc-kinase fusion, BRET occurs. If a test compound is added and binds to the kinase, it displaces the tracer, disrupting BRET.[15] The change in BRET signal is directly proportional to the compound's binding affinity in a live-cell environment.[16]
Key Technology 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for verifying target engagement in cells or tissues.[17][18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[18][19]
-
Workflow:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are heated across a temperature gradient.[17]
-
Cells are lysed, and the aggregated, denatured proteins are removed.
-
The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western Blot or mass spectrometry).
-
-
Interpretation: A successful target engagement will result in a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of the compound compared to the control.[17]
Lead Optimization: Refining Potency and Properties
Validated hits are the starting point for lead optimization, a resource-intensive process of iterative chemical modification and testing to improve multiple properties simultaneously.
Structure-Activity Relationship (SAR) Studies
SAR is the systematic study of how changes in a molecule's structure affect its biological activity.[20] By synthesizing and testing analogs of a validated hit, researchers build a detailed understanding of which parts of the molecule are essential for potency and which can be modified to improve other properties like selectivity or metabolic stability.[1][21] For example, replacing a phenyl ring with a pyridine ring has been shown to improve biological potency by over 500-fold in some cases and metabolic stability by 160-fold in others.[1]
Data Presentation: SAR data is best summarized in a table to clearly visualize trends.
| Compound | R¹ Group (C4-position) | R² Group (C6-position) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| Hit-1 | -Phenyl | -H | 550 | >10,000 |
| Analog-1.1 | -Phenyl | -Methyl | 480 | 8,500 |
| Analog-1.2 | 4-Fluorophenyl | -H | 120 | 2,100 |
| Analog-1.3 | 3-Aminophenyl | -H | 85 | 1,500 |
| Lead-1 | 4-Fluorophenyl | -NH₂ | 15 | 250 |
Causality from Table: The SAR table clearly shows that adding a fluorine atom to the phenyl ring (Analog-1.2) significantly improved biochemical potency. Introducing an amino group at the R² position (Lead-1) further enhanced potency and dramatically improved cellular activity, likely by forming an additional hydrogen bond or improving cell permeability.
Structure-Based Drug Design (SBDD)
When SAR exploration plateaus, SBDD becomes an indispensable tool. Obtaining an X-ray crystal structure of the target kinase in complex with an inhibitor provides an atomic-level map of the binding site.[22] This allows chemists to see precisely how the inhibitor binds, identify key interactions, and spot unoccupied pockets where the molecule can be extended to increase affinity and selectivity.[22][23][24]
Trustworthiness of SBDD: The SBDD cycle is inherently self-validating. A design hypothesis based on a crystal structure is tested by synthesizing and assaying the proposed molecule. If the new compound's activity matches the prediction, it validates the structural model and the design rationale. If not, it forces a re-evaluation of the model, leading to a deeper understanding of the system.
Addressing Liabilities: Beyond Potency
A potent inhibitor is not necessarily a good drug. During lead optimization, it is critical to address potential liabilities:
-
Selectivity: The compound should inhibit the target kinase without significantly affecting other kinases, which can lead to off-target toxicity. This is assessed by profiling the compound against a broad panel of kinases.
-
Metabolic Stability: The compound must be stable enough in the body to reach its target. Pyridine rings can sometimes be metabolically liable, but strategic modifications (e.g., adding blocking groups) can mitigate this.[21]
-
Physicochemical Properties: Solubility, permeability, and other properties (collectively known as ADME - Absorption, Distribution, Metabolism, and Excretion) must be optimized to ensure the compound is "drug-like."
Conclusion
The bromopyridine scaffold is a remarkably effective starting point for the discovery of novel kinase inhibitors. Its synthetic versatility, enabled by robust palladium-catalyzed cross-coupling chemistry, allows for the rapid and systematic exploration of the chemical space surrounding the kinase hinge-binding region. By employing a rigorous screening funnel that moves from high-throughput biochemical assays to live-cell target engagement technologies like NanoBRET™ and CETSA®, researchers can identify and validate high-quality hits. The subsequent lead optimization phase, driven by a synergistic combination of iterative SAR studies and structure-based drug design, provides a powerful paradigm for refining these hits into preclinical candidates with desirable potency, selectivity, and drug-like properties. This integrated approach, grounded in sound medicinal chemistry principles and validated by robust biological and biophysical methods, represents a proven pathway for success in the challenging but rewarding field of kinase inhibitor drug discovery.
References
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins DiscoverX. Retrieved January 24, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023, June 29). RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. Retrieved January 24, 2026, from [Link]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. (2023, August 23). Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved January 24, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (2020, October 29). Angewandte Chemie International Edition. Retrieved January 24, 2026, from [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023, August 1). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023, November 30). Migration Letters. Retrieved January 24, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 28). MDPI. Retrieved January 24, 2026, from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2021, July 1). SLAS Discovery. Retrieved January 24, 2026, from [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (2012, January 1). Angewandte Chemie International Edition. Retrieved January 24, 2026, from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2019, June 21). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
NanoBRET™ Target Engagement for drug development. (2023, March 23). News-Medical.Net. Retrieved January 24, 2026, from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, March 8). ACS Chemical Biology. Retrieved January 24, 2026, from [Link]
-
Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. (2021, May 1). European Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). Scientific Reports. Retrieved January 24, 2026, from [Link]
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (2021, January 18). PUBDB. Retrieved January 24, 2026, from [Link]
-
Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (2007, May 1). Current Topics in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Advances. Retrieved January 24, 2026, from [Link]
-
Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016, October 12). Chemical Reviews. Retrieved January 24, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved January 24, 2026, from [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). Molecular Diversity. Retrieved January 24, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, January 15). RSC Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
A Brief View on Pyridine Compounds. (2024). Open Access Journals. Retrieved January 24, 2026, from [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved January 24, 2026, from [Link]
-
A Review on Palladium Catalysed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences. Retrieved January 24, 2026, from [Link]
-
High-throughput screening assays for the identification of chemical probes. (2014, October 1). Nature Reviews Drug Discovery. Retrieved January 24, 2026, from [Link]
-
Designing of kinase hinge binders: A medicinal chemistry perspective. (2024, May 1). Results in Chemistry. Retrieved January 24, 2026, from [Link]
-
Special Issue : X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. (2023, April 18). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023, August 21). Promega Connections. Retrieved January 24, 2026, from [Link]
-
The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. (2018, May 17). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. Retrieved January 24, 2026, from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022, November 23). MDPI. Retrieved January 24, 2026, from [Link]
-
SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved January 24, 2026, from [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. (2022, October 18). YouTube. Retrieved January 24, 2026, from [Link]
-
Publications. (n.d.). CETSA. Retrieved January 24, 2026, from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. news-medical.net [news-medical.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. collaborativedrug.com [collaborativedrug.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. migrationletters.com [migrationletters.com]
- 23. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Synthesis of Ethyl (5-bromopyridin-3-yl)carbamate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl (5-bromopyridin-3-yl)carbamate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the carbamoylation of 5-amino-3-bromopyridine with ethyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural details, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
Ethyl (5-bromopyridin-3-yl)carbamate is a key building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and functional materials. The presence of the bromo-, amino- (as a carbamate), and pyridinyl moieties provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions and N-alkylation. The carbamate functional group itself is a common feature in many biologically active compounds, acting as a stable mimic of an amide or ester linkage.[1]
This protocol details a reliable method for the preparation of Ethyl (5-bromopyridin-3-yl)carbamate, adapted from established procedures for the synthesis of analogous substituted pyridine carbamates.[2] The reaction involves the nucleophilic attack of the amino group of 5-amino-3-bromopyridine on the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Mechanism and Principles
The synthesis of Ethyl (5-bromopyridin-3-yl)carbamate proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 5-amino-3-bromopyridine acts as the nucleophile, attacking the carbonyl carbon of ethyl chloroformate. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of ethyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion as the leaving group.
-
Deprotonation: The added base (pyridine) removes the proton from the newly formed carbamate nitrogen, yielding the final product and pyridinium hydrochloride.
Below is a diagram illustrating the overall reaction scheme.
Caption: Overall reaction scheme for the synthesis of Ethyl (5-bromopyridin-3-yl)carbamate.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| 5-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 13535-01-8 | ≥98% |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 541-41-3 | ≥97% |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | 99.8% |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of a structurally similar compound, 2-ethoxycarbonylamino-6-bromopyridine.[2]
Reaction Setup
Caption: Step-by-step workflow for the synthesis of Ethyl (5-bromopyridin-3-yl)carbamate.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.9 mmol) of 5-amino-3-bromopyridine in 40 mL of anhydrous dichloromethane (DCM). To this solution, add 3.5 mL (43.4 mmol, 1.5 equiv.) of anhydrous pyridine.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, allowing the temperature to equilibrate to 0-5 °C.
-
Addition of Ethyl Chloroformate: Add 3.0 mL (31.8 mmol, 1.1 equiv.) of ethyl chloroformate dropwise to the stirred solution over a period of 20-30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition. The formation of a white precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed at room temperature for 4-6 hours.
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess pyridine), 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol.
-
Add deionized water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the white to off-white solid by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.
-
Characterization
The identity and purity of the synthesized Ethyl (5-bromopyridin-3-yl)carbamate (CAS: 152684-24-7) should be confirmed by standard analytical techniques.[3][4]
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons of the pyridine ring, as well as a singlet for the carbamate N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the bromopyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (C₈H₉BrN₂O₂), showing the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point: The purified product should have a sharp melting point.
Safety and Handling
-
Ethyl chloroformate is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with ethyl chloroformate.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of Ethyl (5-bromopyridin-3-yl)carbamate. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain this valuable intermediate in good yield and high purity, suitable for subsequent applications in medicinal chemistry and materials science.
References
- Benchchem. Ethyl (5-bromopyridin-3-yl)carbamate | 152684-24-7. Accessed January 24, 2026.
- PrepChem. Synthesis of 2-ethoxycarbonylamino-6-bromopyridine. Accessed January 24, 2026.
- ChemicalBook. ethyl (5-broMopyridin-3-yl)carbaMate | 152684-24-7. Accessed January 24, 2026.
- Pharmalego. CAS:152684-24-7 | ethyl (5-bromopyridin-3-yl)
- BLD Pharm. 152684-24-7|ethyl (5-bromopyridin-3-yl)
Sources
Application Notes & Protocols: A Guide to the Curtius Rearrangement for Carbamate Synthesis
Introduction: The Strategic Value of the Curtius Rearrangement
In the landscape of modern organic synthesis, particularly within medicinal and process chemistry, the Curtius rearrangement stands as a robust and highly versatile transformation. First described by Theodor Curtius in 1885, this reaction facilitates the conversion of a carboxylic acid into a primary amine, carbamate, or urea derivative via the thermal decomposition of an acyl azide intermediate.[1][2] The initial product of the rearrangement is a highly reactive isocyanate, which can be trapped by a variety of nucleophiles.[3][4] When an alcohol is used as the trapping agent, the resulting product is a stable carbamate, a critical functional group in protecting group chemistry and a common motif in pharmacologically active molecules.
The strategic importance of this reaction is underscored by two key features: its broad functional group tolerance and its complete retention of stereochemistry at the migrating carbon center.[1][5] This makes the Curtius rearrangement an invaluable tool for the synthesis of complex, chiral molecules, including a wide array of medicinal agents and natural products.[1] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a critical analysis of experimental parameters, and detailed, field-proven laboratory protocols for the synthesis of carbamates.
Mechanistic Rationale: A Concerted Pathway to Carbamates
The conversion of a carboxylic acid to a carbamate via the Curtius rearrangement is a multi-step process, the centerpiece of which is a concerted, intramolecular rearrangement. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation can be visualized as follows:
The core mechanistic steps are:
-
Formation of the Acyl Azide: The carboxylic acid must first be converted into an acyl azide. This can be achieved through a two-step process (via an acyl chloride) or, more conveniently, in a one-pot procedure using a reagent like diphenylphosphoryl azide (DPPA).[1][6]
-
The Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂), a thermodynamically highly favorable process.[6] It is critical to note that this is a concerted process, not a stepwise one involving a free acyl nitrene intermediate, which accounts for the complete retention of stereochemistry.[2]
-
Nucleophilic Trapping: The resulting isocyanate is a potent electrophile. In the presence of an alcohol (R'-OH), the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer yields the final, stable carbamate product.[7] The choice of alcohol is strategic; for example, tert-butanol yields the widely used Boc-protected amines, while benzyl alcohol provides Cbz-protected amines.[2]
Experimental Design: The Causality Behind Procedural Choices
A successful Curtius rearrangement hinges on the careful selection of reagents, solvents, and reaction conditions. Each choice is dictated by the substrate's properties and the desired outcome.
| Parameter | Choice & Rationale |
| Azide Formation Method | Two-Step (via Acyl Chloride): Involves activating the carboxylic acid with SOCl₂ or (COCl)₂, followed by reaction with sodium azide (NaN₃). This is a classic method but requires handling of moisture-sensitive acyl chlorides and the isolation or in-situ use of a potentially explosive acyl azide intermediate.[1] One-Pot (with DPPA): Diphenylphosphoryl azide (DPPA) reacts directly with the carboxylic acid (in the presence of a base like triethylamine) to form a mixed anhydride, which then converts to the acyl azide in situ.[1][8] This is the preferred modern method as it avoids isolating the hazardous acyl azide and is operationally simpler. [1] |
| Solvent | The solvent must be anhydrous and inert to the reactive isocyanate intermediate. Toluene is a common choice due to its high boiling point, which facilitates the thermal rearrangement, and its low propensity to absorb water.[9] Tetrahydrofuran (THF) is also frequently used. The presence of water is highly detrimental, as it will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to the corresponding primary amine, often leading to symmetrical urea byproducts.[3] |
| Temperature | The thermal rearrangement is temperature-dependent. The required temperature varies based on the substrate's electronic and steric properties.[10] • Aliphatic Acyl Azides: Typically rearrange at 60–100 °C . • Aromatic Acyl Azides: Generally require higher temperatures, around 80–120 °C . The reaction should be monitored (e.g., by IR spectroscopy, watching for the disappearance of the azide stretch at ~2140 cm⁻¹ and the appearance of the isocyanate stretch at ~2270 cm⁻¹) to determine completion. |
| Nucleophile (Alcohol) | The alcohol is the "trapping" reagent that determines the final product. It can be used as a co-solvent or added after the rearrangement is complete. Using the alcohol as the solvent is common and efficient. • For Boc protection: Use tert-butanol.[2] • For Cbz protection: Use benzyl alcohol.[2] An excess of the alcohol is often used to ensure efficient trapping of the isocyanate. |
Detailed Laboratory Protocols
Safety First: The Curtius rearrangement involves hazardous materials and the evolution of gas. Strict adherence to safety protocols is mandatory.
-
Azides: Sodium azide and organic azides are highly toxic and potentially explosive, especially when heated or in contact with heavy metals. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood and behind a blast shield, particularly for reactions at scale.[10]
-
DPPA: Diphenylphosphoryl azide is a lachrymator. Handle exclusively in a fume hood.[10]
-
Pressure: The reaction liberates nitrogen gas (N₂). Never conduct this reaction in a sealed vessel. The system must be equipped with a condenser and vented to an inert gas line (e.g., nitrogen or argon) to allow for safe pressure release.[10]
Protocol 1: General One-Pot Synthesis of Carbamates using DPPA
This protocol is broadly applicable for converting a stable carboxylic acid into its corresponding carbamate. The example uses benzyl alcohol for trapping, yielding a Cbz-protected amine.
Materials & Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller and thermocouple
-
Standard glassware for workup and purification
-
Carboxylic acid (1.0 eq)
-
Anhydrous toluene
-
Triethylamine (TEA, 1.2 eq), distilled
-
Diphenylphosphoryl azide (DPPA, 1.1 eq)
-
Benzyl alcohol (BnOH, 3.0 eq or as solvent)
Procedure:
-
Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution at room temperature.
-
DPPA Addition: Carefully add DPPA (1.1 eq) dropwise to the mixture. A slight exotherm may be observed. Stir the reaction at room temperature for 30 minutes. During this time, the acyl azide is formed in situ.
-
Rearrangement: Add benzyl alcohol (3.0 eq). Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The rearrangement is accompanied by the evolution of N₂ gas. Maintain heating until the starting material is consumed and isocyanate formation is complete.
-
Trapping: Continue stirring at the elevated temperature until the isocyanate has been fully trapped by the benzyl alcohol to form the carbamate (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate.
Protocol 2: Mild, Zinc-Catalyzed Synthesis of Boc-Protected Amines
This highly efficient one-pot method, adapted from Lebel and Leogane, is ideal for synthesizing Boc-protected amines from carboxylic acids under milder conditions.[11][12] It cleverly generates the acyl azide and the trapping nucleophile (tert-butoxide) simultaneously.
Materials & Equipment:
-
Schlenk flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Oil bath with temperature controller
-
Carboxylic acid (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Sodium azide (NaN₃, 3.5 eq), finely ground
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Tetrabutylammonium bromide (TBAB, 0.15 eq)
-
Zinc(II) triflate (Zn(OTf)₂, 0.033 eq)
Procedure:
-
Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), sodium azide (3.5 eq), tetrabutylammonium bromide (0.15 eq), and zinc(II) triflate (0.033 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by di-tert-butyl dicarbonate (1.1 eq).
-
Reaction: Heat the stirred suspension in an oil bath at 40 °C. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction by TLC, looking for the consumption of the carboxylic acid.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully add water to quench the reaction mixture. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to afford the pure N-Boc-protected amine.
Troubleshooting Common Issues
Even robust reactions can present challenges. A systematic approach to troubleshooting is key to optimizing outcomes.
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Curtius rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
MILD AND EFFICIENT ONE-POT CURTIUS REARRANGEMENT: PREPARATION OF N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. (2008, April 11). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020, November 6). Almac. Retrieved January 23, 2026, from [Link]
-
Curtius Rearrangement: DPPA & Mechanism. (2023, October 21). StudySmarter. Retrieved January 23, 2026, from [Link]
-
Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. (2018, September 21). YouTube. Retrieved January 23, 2026, from [Link]
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. (2021, August 11). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018, November 20). PubMed. Retrieved January 23, 2026, from [Link]
-
Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. almacgroup.com [almacgroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Ethyl (5-bromopyridin-3-yl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged 3-Aminopyridine Scaffold and the Role of Carbamate Protection
In the landscape of contemporary drug discovery, the 3-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with protein targets makes it a cornerstone in the design of novel therapeutics.[1] Specifically, 3,5-disubstituted pyridines are integral components of numerous kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.[2] The strategic functionalization of this core is therefore of paramount importance to medicinal chemists.
Ethyl (5-bromopyridin-3-yl)carbamate has emerged as a highly versatile and strategic building block for accessing these complex molecular architectures. The ethyl carbamate group serves as a stable and reliable protecting group for the 3-amino functionality, preventing unwanted side reactions while enabling precise chemical modifications at other positions of the pyridine ring.[3] The bromine atom at the 5-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] This application note provides a comprehensive guide to the use of Ethyl (5-bromopyridin-3-yl)carbamate, including its synthesis, key reactions, and detailed protocols for its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 152684-24-7 | [4] |
| Molecular Formula | C₈H₉BrN₂O₂ | [4] |
| Molecular Weight | 245.07 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Hazard Summary: Ethyl (5-bromopyridin-3-yl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Ethyl (5-bromopyridin-3-yl)carbamate
The title compound is readily prepared from commercially available 5-bromopyridin-3-amine. The following protocol is adapted from a patented procedure for the synthesis of kinase inhibitors.[6]
Protocol 1: Preparation of Ethyl (5-bromopyridin-3-yl)carbamate
Reaction Scheme:
Caption: Key palladium-catalyzed cross-coupling reactions of Ethyl (5-bromopyridin-3-yl)carbamate.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Ethyl (5-bromopyridin-3-yl)carbamate (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add Ethyl (5-bromopyridin-3-yl)carbamate, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals. This reaction allows for the coupling of Ethyl (5-bromopyridin-3-yl)carbamate with a variety of primary and secondary amines.
Protocol 3: Representative Buchwald-Hartwig Amination
This is a general protocol and optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
Ethyl (5-bromopyridin-3-yl)carbamate (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by Ethyl (5-bromopyridin-3-yl)carbamate and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry: Case Studies
The utility of Ethyl (5-bromopyridin-3-yl)carbamate is best illustrated through its application in the synthesis of bioactive molecules.
Case Study 1: Synthesis of Kinase Inhibitors
As demonstrated in the patent literature, Ethyl (5-bromopyridin-3-yl)carbamate is a key intermediate in the synthesis of aminoheteroaryl benzamides that function as kinase inhibitors. [4]These compounds have potential applications in the treatment of various cancers. [4]The 3-(ethoxycarbonylamino) group can be hydrolyzed under basic or acidic conditions to reveal the 3-amino group, which can then be further functionalized.
Structure-Activity Relationship (SAR) Insights
The 3-amino group, once deprotected, often serves as a key hydrogen bond donor, interacting with the hinge region of protein kinases. The substituent at the 5-position, introduced via cross-coupling, can be varied to optimize potency, selectivity, and pharmacokinetic properties.
| R Group at 5-Position (via Cross-Coupling) | Potential Impact on Activity |
| Aryl/Heteroaryl Groups | Can occupy hydrophobic pockets and form additional interactions, influencing potency and selectivity. |
| Substituted Aryl Rings | Allows for fine-tuning of electronic and steric properties to optimize target engagement and ADME properties. |
| Amine Derivatives | Can introduce additional hydrogen bonding interactions or serve as a point for further derivatization. |
Conclusion
Ethyl (5-bromopyridin-3-yl)carbamate is a valuable and versatile building block in medicinal chemistry. Its stable protecting group and reactive bromine handle allow for the strategic and efficient synthesis of a wide array of 3,5-disubstituted pyridine derivatives. The protocols and application examples provided herein demonstrate its utility in constructing key molecular scaffolds for the development of novel therapeutics, particularly in the area of kinase inhibition. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such well-designed building blocks in the drug discovery process cannot be overstated.
References
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024). PubMed Central. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
- Google Patents. (n.d.). WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors.
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
-
WIPO. (2015). (WO2015066188) AMINOHETEROARYL BENZAMIDES AS KINASE INHIBITORS. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(12), 1474-1499. [Link]
-
Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Synthesis of 3-Aminopyridine. ResearchGate. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 5. Ethyl (5-bromopyridin-3-yl)carbamate | 152684-24-7 | Benchchem [benchchem.com]
- 6. WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Brominated Compounds Using Column Chromatography
Introduction: Navigating the Nuances of Purifying Organobromides
The integration of bromine atoms into organic molecules is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. However, the unique physicochemical properties of brominated compounds introduce specific challenges during their purification by column chromatography. Standard silica gel, the workhorse of chromatographic purification, can often lead to degradation of sensitive organobromides. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully purify brominated compounds, ensuring the integrity and purity of the final product. We will delve into the underlying principles, provide detailed protocols, and offer troubleshooting strategies grounded in extensive laboratory experience.
The Core Challenge: Acidity of Silica Gel and Compound Stability
The primary obstacle in the chromatographic purification of many brominated compounds is the inherent acidity of standard silica gel. The silica surface is populated with silanol groups (Si-OH), which can act as Brønsted acids. For certain brominated compounds, particularly those with bromine on a secondary or tertiary carbon, this acidic environment can catalyze degradation pathways, most commonly dehydrobromination, leading to the formation of undesired olefinic byproducts.[1][2] This on-column degradation not only reduces the yield of the desired product but also complicates the purification process by introducing new impurities that may co-elute with the target molecule.[3][4]
Understanding this potential for degradation is the first step toward developing a robust purification strategy. A preliminary assessment of your compound's stability on silica gel is a critical, yet often overlooked, step.
Protocol 1: Assessing Compound Stability on Silica Gel using 2D TLC
This protocol allows for a rapid evaluation of a compound's stability on a silica gel stationary phase.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Appropriate solvent system (determined from initial TLC trials)
-
UV lamp and/or appropriate staining solution
-
Capillary spotter
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Using a capillary spotter, carefully apply a single spot of the solution onto the bottom left corner of a square TLC plate, approximately 1 cm from the bottom and side edges.
-
Develop the TLC plate in a chamber saturated with the chosen solvent system.
-
Once the solvent front has reached approximately 0.5 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Thoroughly dry the plate in a fume hood.
-
Rotate the plate 90 degrees counterclockwise so that the initial lane of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Dry the plate and visualize the spots under a UV lamp and/or with an appropriate stain.
Interpretation of Results:
-
Stable Compound: The spots will form a diagonal line from the bottom left to the top right of the plate.
-
Unstable Compound: The appearance of new spots off the diagonal indicates degradation of the compound on the silica gel.
Strategic Method Development for Brominated Compound Purification
A systematic approach to method development is crucial for the successful purification of brominated compounds. This involves careful selection of the stationary phase, mobile phase, and monitoring techniques.
Stationary Phase Selection: Mitigating Degradation
The choice of stationary phase is paramount. While standard silica gel is the most common, its acidic nature may necessitate modifications or the use of alternative adsorbents.
| Stationary Phase | Particle Size (mesh) | Applications & Considerations |
| Standard Silica Gel | 60-120 (Gravity Chromatography) | Suitable for robust, less acid-sensitive brominated compounds. |
| 230-400 (Flash Chromatography) | Higher resolution for more challenging separations.[5] | |
| Neutralized Silica Gel | 230-400 | Essential for acid-sensitive brominated compounds to prevent on-column degradation. |
| Neutral Alumina | 70-230 | An excellent alternative for compounds that are highly sensitive to both acidic and basic conditions.[6] |
Protocol 2: Preparation of Neutralized Silica Gel
This protocol describes the neutralization of silica gel using triethylamine (TEA) to prevent the degradation of acid-sensitive compounds.
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., petroleum ether or hexane)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the required amount of silica gel (e.g., 150 g).
-
Add petroleum ether to create a slurry.
-
Add triethylamine (2-3 mL for every 150 g of silica gel).
-
Swirl the flask to ensure even distribution of the triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the neutralized silica gel in a vacuum oven overnight to remove any residual solvent and amine.[3]
Alternatively, for a quicker procedure, a packed column can be washed with a TEA-containing solvent prior to loading the sample.
Mobile Phase Selection: Achieving Optimal Separation
The choice of mobile phase, or eluent, is critical for achieving good separation. The polarity of the solvent system is adjusted to obtain a target retention factor (Rf) for the desired compound. For column chromatography, an Rf value of 0.2-0.4 on a TLC plate is generally optimal.[7]
| Common Solvent Systems | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | A versatile system for a wide range of brominated compounds. |
| Dichloromethane / Methanol | Medium to High | Used for more polar brominated compounds. |
| Toluene / Ethyl Acetate | Medium | Can be effective for separating aromatic compounds. |
| Hexane / Dichloromethane | Low | Useful for separating non-polar compounds.[8] |
Gradient vs. Isocratic Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple mixtures where the components have similar polarities.[9]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[10][11][12]
Comprehensive Protocol for Flash Column Chromatography of a Brominated Compound
This protocol provides a step-by-step guide for the purification of a hypothetical brominated product from a reaction mixture containing unreacted starting material and succinimide (a common byproduct from reactions using N-bromosuccinimide).
1. Preliminary TLC Analysis:
-
Develop a solvent system that gives an Rf of ~0.3 for the desired brominated product and shows good separation from impurities. For example, a 9:1 Hexane:Ethyl Acetate mixture.
-
Visualize the TLC plate using a UV lamp (254 nm), as many brominated aromatic compounds are UV active.[13] If the compounds are not UV active, use a suitable stain such as potassium permanganate or p-anisaldehyde.
2. Column Preparation:
-
Select an appropriately sized column based on the amount of crude material. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
If the compound was found to be acid-sensitive, use neutralized silica gel.
-
Pack the column using the slurry method:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or regulated air line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated compound.
Problem [label="{Problem
|Possible Cause|Solution}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];Degradation [label="{Product Degradation on Column
|Acidic silica gel|Use neutralized silica gel or alumina.\nPerform 2D TLC stability test.}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoElution [label="{Poor Separation / Co-elution|Inappropriate mobile phase|Optimize solvent system using TLC.\nTry a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).\nUse gradient elution.}", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="{Peak Tailing|Compound interacting too strongly with silica|Add a small amount of a more polar solvent to the eluent.\nFor basic compounds, add a small amount of TEA to the eluent.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoElution [label="{Compound Stuck on Column|Mobile phase not polar enough|Gradually increase the polarity of the mobile phase.\nIf at 100% polar solvent, consider reverse-phase chromatography.}", fillcolor="#5F6368", fontcolor="#FFFFFF"];Problem [label="{Problem
|Possible Cause|Solution}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];Degradation [label="{Product Degradation on Column
|Acidic silica gel|Use neutralized silica gel or alumina.\nPerform 2D TLC stability test.}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoElution [label="{Poor Separation / Co-elution|Inappropriate mobile phase|Optimize solvent system using TLC.\nTry a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).\nUse gradient elution.}", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="{Peak Tailing|Compound interacting too strongly with silica|Add a small amount of a more polar solvent to the eluent.\nFor basic compounds, add a small amount of TEA to the eluent.}", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoElution [label="{Compound Stuck on Column|Mobile phase not polar enough|Gradually increase the polarity of the mobile phase.\nIf at 100% polar solvent, consider reverse-phase chromatography.}", fillcolor="#5F6368", fontcolor="#FFFFFF"];Problem -> Degradation [style=invis]; Problem -> CoElution [style=invis]; Problem -> Tailing [style=invis]; Problem -> NoElution [style=invis]; } end_dot Caption: Troubleshooting Common Chromatography Issues
Purification from Common Bromination Reagents
A frequent challenge is the removal of excess brominating reagent and its byproducts. When using N-bromosuccinimide (NBS), both unreacted NBS and the succinimide byproduct must be removed.[14][15]
-
Succinimide: Being relatively polar, succinimide often remains at the baseline in less polar solvent systems (e.g., high hexane content). It can typically be flushed from the column with a more polar solvent mixture after the desired product has eluted.
-
N-Bromosuccinimide (NBS): Unreacted NBS can sometimes co-elute with less polar products. A pre-column workup step, such as an aqueous wash with sodium thiosulfate or sodium bisulfite, can quench any remaining NBS, converting it to succinimide, which is then more easily separated by chromatography.[15]
Conclusion
The purification of brominated compounds by column chromatography requires a thoughtful and systematic approach. By understanding the potential for on-column degradation and proactively addressing it through stability testing and the use of appropriate stationary and mobile phases, researchers can achieve high purity and yield. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges associated with these important molecules, ultimately enabling the successful advancement of research and development in the chemical sciences.
References
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022). MDPI. Retrieved from [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022). ResearchGate. Retrieved from [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
N-bromosuccinimide removal at workup. (2013). Sciencemadness Discussion Board. Retrieved from [Link]
-
RediSep neutral alumina column purification of high pKa compounds. (2012). Teledyne ISCO. Retrieved from [Link]
-
3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. (2025). Phenomenex. Retrieved from [Link]
-
Can Rf value vary for a specific solvent system in TLC? (2014). ResearchGate. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A review on columns used in chromatography. (2023). ResearchGate. Retrieved from [Link]
-
EFFECTS OF ALKALI-CATION EXCHANGE ON THE STEREOCHEMISTRY OF β-ELIMINATION OF ALKYL HALIDES OVER SILICA GEL. (n.d.). Oxford Academic. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. Retrieved from [Link]
-
On-Column Sample Degradation. (n.d.). LCGC International. Retrieved from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Unknown Source. Retrieved from [Link]
-
When is Gradient Elution Better than Isocratic Elution? (2023). Biotage. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]
-
Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025). Element Lab Solutions. Retrieved from [Link]
-
OVERVIEW ON COLUMN CHROMATOGRAPHY. (n.d.). Anveshana's International Publication. Retrieved from [Link]
-
Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. (n.d.). ResearchGate. Retrieved from [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026). Welch Materials. Retrieved from [Link]
-
On column degradation. (2008). Chromatography Forum. Retrieved from [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies. Retrieved from [Link]
-
A REVIEW ON CHROMATOGRAPHY TECHNIQUES. (n.d.). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
-
Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. (n.d.). Unknown Source. Retrieved from [Link]
-
A Text-Book of Practical Organic Chemistry. (n.d.). Unknown Source. Retrieved from [Link]
-
Calculating Rf Values in TLC Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved from [Link]
-
Ch 5: Dehydrohalogenation. (n.d.). University of Calgary. Retrieved from [Link]
-
Isocratic v. Gradient. (n.d.). Agilent. Retrieved from [Link]
-
GC Column Degradation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. Retrieved from [Link]
- Advance Practical Organic Chemistry. (2013). Google Books.
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
7.6.1. Elimination of Alkyl Halides. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Advanced Practical Organic Chemistry, Third Edition. (n.d.). Unknown Source. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. welch-us.com [welch-us.com]
- 13. routledge.com [routledge.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
Suzuki and Stille cross-coupling reactions with bromopyridine substrates.
An In-Depth Guide to Suzuki and Stille Cross-Coupling Reactions with Bromopyridine Substrates
Introduction: Forging Critical Bonds in Modern Chemistry
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the most powerful methodologies for forging these connections are palladium-catalyzed cross-coupling reactions. This guide focuses on two Nobel Prize-winning transformations, the Suzuki-Miyaura and Stille couplings, with a specific emphasis on their application to bromopyridine substrates.
Pyridine-containing biaryl structures are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. Consequently, mastering reliable methods for their synthesis is of paramount importance to researchers in both academic and industrial settings. Bromopyridines are often the electrophilic partners of choice due to their optimal balance of reactivity and stability. This document serves as a detailed application note and protocol guide, offering not only step-by-step procedures but also the critical mechanistic reasoning and field-proven insights necessary for successful experimentation.
Part 1: The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction has become a dominant method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] It involves the coupling of an organoboron compound with an organic halide or pseudohalide.
Mechanistic Rationale: A Palladium-Powered Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine substrate. This is often the rate-determining step and results in a Pd(II) complex.[3][4]
-
Transmetalation : This is the crucial step where the organic group is transferred from the boron reagent to the palladium center. Critically, this process requires activation of the organoboron species by a base.[1][4] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[1]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Key Parameters for Bromopyridine Substrates
The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5] Careful selection of reaction parameters is therefore essential for high yields.
-
Palladium Source & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][3] They accelerate the oxidative addition and reductive elimination steps and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Base Selection : The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[4] Stronger bases are often required for less reactive boronic acids or bromides. The base's solubility and strength must be matched to the solvent and substrates.
-
Solvent System : A range of solvents can be used, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate "ate" complex.[2] Common choices include toluene, 1,4-dioxane, THF, and DMF.[4]
Protocol: Suzuki Coupling of 3-Bromopyridine and Phenylboronic Acid
This protocol provides a robust method for synthesizing 3-phenylpyridine.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromopyridine | 158.01 | 158 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.48 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 4.0 mL | - | - |
| Water | - | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere : To a flame-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and Backfill : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition : Add the degassed toluene and water via syringe.[4]
-
Heating and Monitoring : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-phenylpyridine.
Part 2: The Stille Coupling: Robustness for Complex Systems
The Stille reaction couples an organostannane (organotin) reagent with an organic halide.[6][7] Its primary advantage is its remarkable tolerance for a wide array of functional groups, as organostannanes are generally stable to air and moisture and do not require basic activators.[8] This makes it invaluable for late-stage functionalization in the synthesis of complex molecules.[9]
Mechanistic Rationale: The Tin-Palladium Handshake
The catalytic cycle of the Stille reaction mirrors that of the Suzuki coupling, with the key difference occurring at the transmetalation step.[6][9]
-
Oxidative Addition : A Pd(0) species undergoes oxidative addition with the bromopyridine to form a Pd(II) complex.
-
Transmetalation : The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This step is typically the rate-determining step of the cycle.[6][9] Unlike the Suzuki reaction, no base is required. The mechanism can proceed through either a cyclic or an open transition state, depending on the ligands and solvent.[6]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Key Parameters and Challenges
The primary drawback of the Stille reaction is the toxicity of organostannane reagents and byproducts.[8] Efficient removal of tin residues is a critical consideration.[10]
-
Catalyst System : Pd(PPh₃)₄ and Pd₂(dba)₃ are common and effective catalysts.[7]
-
Organostannane Reagent : Tributyltin reagents are frequently used. The transfer rate of the organic group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. This predictable reactivity allows for selective couplings.
-
Additives : The reaction can be sluggish. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate the transmetalation step.[6][7][8]
-
Solvent : Anhydrous, polar aprotic solvents like DMF, THF, or toluene are standard choices.
Protocol: Stille Coupling of 2-Bromopyridine and Phenyltributyltin
This protocol details the synthesis of 2-phenylpyridine, with a crucial focus on the workup to remove tin byproducts.
Table 2: Reagents for Stille Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromopyridine | 158.01 | 158 mg | 1.0 | 1.0 |
| Phenyltributyltin | 367.09 | 404 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| LiCl | 42.39 | 127 mg | 3.0 | 3.0 |
| Anhydrous DMF | - | 5.0 mL | - | - |
Step-by-Step Methodology:
-
Inert Atmosphere : To a flame-dried Schlenk flask, add 2-bromopyridine, Pd(PPh₃)₄, and LiCl.
-
Evacuate and Backfill : Seal the flask, and purge with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition : Add anhydrous DMF, followed by phenyltributyltin via syringe.[8]
-
Heating and Monitoring : Heat the reaction mixture to 80-100 °C. Monitor its progress by TLC or LC-MS.
-
Workup and Tin Removal : Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). Stirring vigorously for 1-2 hours with KF solution causes the precipitation of tributyltin fluoride, which can be removed by filtration through Celite.[8]
-
Extraction and Purification : Extract the filtrate with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Part 3: Comparative Analysis and Strategic Application
Choosing between the Suzuki and Stille reactions is a strategic decision based on the specific requirements of the synthesis.
Table 3: Comparison of Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acid, ester) | Organostannane (Organotin) |
| Toxicity | Low. Boron byproducts are generally benign. | High. Stannane reagents and byproducts are toxic. |
| Air/Moisture Stability | Boronic acids can be prone to decomposition; esters are more stable. | Organostannanes are generally stable to air and moisture.[8] |
| Key Additive | Base (e.g., K₂CO₃, K₃PO₄) is required for transmetalation.[1] | Base-free. LiCl or Cu(I) salts often added to accelerate.[6][7] |
| Functional Group Tolerance | Very good, but sensitive to strongly basic conditions. | Excellent, one of the most tolerant coupling reactions. |
| Workup & Purification | Generally straightforward; removal of boron byproducts is simple. | Challenging; requires specific procedures (e.g., KF wash) to remove toxic tin residues.[8][10] |
Expert Insights: A Decision Framework
-
When to Choose Suzuki: For most applications, especially in early-stage drug discovery and process development, the Suzuki-Miyaura coupling is the preferred method. The commercial availability of a vast library of boronic acids and esters, coupled with the low toxicity and straightforward workup, makes it more practical, scalable, and environmentally friendly.
-
When to Choose Stille: The Stille reaction finds its niche in complex, multi-step total synthesis where other methods fail.[9] Its unparalleled functional group tolerance allows for C-C bond formation in the presence of sensitive moieties that would not survive the basic conditions of a Suzuki coupling or the reactivity of other organometallics. When a required boronic acid is unstable or inaccessible, the corresponding organostannane may provide a viable alternative.
Conclusion
Both the Suzuki-Miyaura and Stille reactions are indispensable tools for the synthesis of biaryls from bromopyridine substrates. The Suzuki coupling stands out for its practicality and low environmental impact, making it the workhorse for routine synthesis. The Stille reaction, while hampered by toxicity concerns, offers unmatched robustness and functional group tolerance, reserving it for the most challenging synthetic puzzles. A thorough understanding of their respective mechanisms, operational parameters, and strategic advantages allows the modern chemist to select the optimal tool to forge the precise C-C bonds required to advance research and development.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 24, 2026, from [Link]
-
Liu, L., et al. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pattar, S. R., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Medicinal Chemistry. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 24, 2026, from [Link]
-
van der Heijden, M. A. P., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Lee, S., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]
-
The Stille Reaction - Myers Group. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Design and Synthesis of Carbamate Derivatives for Drug Discovery
Introduction: The Carbamate Moiety as a Privileged Scaffold in Medicinal Chemistry
The carbamate functional group, often referred to as a urethane, is a cornerstone of modern drug design and discovery.[1][2][3] Structurally an amide-ester hybrid, the carbamate linkage offers a unique combination of chemical stability, synthetic accessibility, and conformational properties that medicinal chemists leverage to address complex biological challenges.[1][3][4] Its prevalence is evident across a wide spectrum of approved therapeutics, including treatments for cancer, viral infections like HIV and Hepatitis C, and neurodegenerative disorders such as Alzheimer's disease.[3][4]
Key attributes that make the carbamate group so valuable in drug discovery include:
-
Metabolic and Chemical Stability : Compared to esters, carbamates generally exhibit enhanced stability against hydrolysis by esterases. Their stability profile is superior to that of amides against proteolytic cleavage, making them excellent peptide bond surrogates.[1][2]
-
Hydrogen Bonding Capability : The carbamate moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical interactions within target protein binding sites.[1][2]
-
Structural Rigidity : Delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of planarity and conformational rigidity, which can be advantageous for optimizing ligand-receptor binding entropy.[1][2]
-
Modulation of Physicochemical Properties : The carbamate group can improve a molecule's ability to permeate cell membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[1][2]
-
Prodrug Applications : The carbamate linkage is widely used in prodrug design to mask polar functional groups, such as amines or phenols, thereby improving pharmacokinetics.[1][2][4] The rate of hydrolytic cleavage can be fine-tuned to control the release of the active drug.[1][2]
This guide provides an in-depth exploration of the rational design principles, robust synthetic protocols, and essential characterization techniques for developing novel carbamate derivatives for drug discovery programs.
Rational Design Principles for Carbamate Derivatives
The strategic incorporation of a carbamate is a deliberate design choice aimed at optimizing a molecule's therapeutic potential. The rationale typically falls into two primary categories: serving as a stable bioisostere or acting as a cleavable linker in a prodrug.
Carbamates as Amide and Ester Bioisosteres
In peptide-based drug discovery, the native amide bond is often a liability due to its susceptibility to peptidases, leading to poor in-vivo stability. The carbamate group serves as an effective bioisosteric replacement.
-
Causality : By replacing the α-carbon of an amino acid residue with an oxygen atom, the resulting carbamate linkage is no longer recognized by many proteases. This substitution maintains the key hydrogen bonding features and spatial arrangement of the original peptide backbone but provides a significant enhancement in metabolic stability.[1][2] This strategy has been instrumental in designing inhibitors for enzymes like HIV protease and various serine proteases.[1][2][3]
Carbamates in Prodrug Design
Prodrugs are inactive precursors that are metabolized in the body to release the active parent drug.[4] Carbamates are ideal for this application, particularly for masking polar amine or hydroxyl groups to enhance oral absorption and bypass first-pass metabolism.[1][4]
-
Causality : A polar drug (e.g., containing a primary amine) may have poor membrane permeability. By converting the amine into a less polar carbamate, the molecule can more easily traverse the gut wall. Once absorbed, esterases or other enzymes cleave the carbamate bond, liberating the active amine and releasing innocuous byproducts.[4] The anticancer agent capecitabine is a classic example, where a carbamate is part of a promoiety that is ultimately cleaved to release 5-fluorouracil within tumor cells.[4]
Synthetic Strategies and Experimental Protocols
The synthesis of carbamates has evolved from using hazardous reagents like phosgene to employing safer, more versatile, and environmentally benign methods.[1][5][6] The choice of synthetic route depends on the available starting materials, functional group tolerance, and scalability.
Method 1: Synthesis via Activated Carbonates (Phosgene-Free)
This is one of the most reliable and widely used methods in medicinal chemistry. It involves a two-step, one-pot procedure where an alcohol is first activated with a reagent like N,N'-disuccinimidyl carbonate (DSC), followed by the addition of an amine.
-
Causality : DSC is an ideal reagent because it is a stable, crystalline solid that is easy to handle.[1] It reacts with alcohols under mild basic conditions to form a succinimidyl-based mixed carbonate. This intermediate is an activated ester, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. The leaving group, N-hydroxysuccinimide (NHS), is water-soluble and easily removed during aqueous work-up, simplifying purification.[1]
Protocol 1: General Procedure for Carbamate Synthesis using DSC
-
Reagent Preparation : To a solution of the primary or secondary alcohol (1.0 eq.) in anhydrous acetonitrile (MeCN, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add N,N'-disuccinimidyl carbonate (DSC, 1.1 eq.) and triethylamine (Et₃N, 1.2 eq.).
-
Activation : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the activated carbonate intermediate by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The intermediate is typically less polar than the starting alcohol.
-
Amination : To the same flask, add the desired amine (1.0-1.1 eq.) either neat or as a solution in MeCN.
-
Reaction : Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction for the consumption of the activated carbonate and formation of the final product by TLC.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc) to yield the pure carbamate derivative.
-
Characterization : Confirm the structure and purity of the final product using NMR and LC-MS analysis.
Method 2: Three-Component Synthesis from Amines, CO₂, and Electrophiles
This modern approach utilizes carbon dioxide as an inexpensive, non-toxic, and abundant C1 building block.[6][7][8] The reaction couples an amine, CO₂, and an alkyl halide (or other electrophile) in a one-pot process.
-
Causality : In the presence of a suitable base (e.g., Cs₂CO₃ or DBU), the amine reacts with CO₂ in a reversible equilibrium to form a carbamic acid, which is deprotonated to a carbamate salt.[8] This carbamate anion then acts as a nucleophile, attacking the alkyl halide to form the final product. The choice of a strong, non-nucleophilic base is critical to favor carbamate formation without promoting competing N-alkylation of the starting amine.[8]
Protocol 2: One-Pot Synthesis of Carbamates using Carbon Dioxide
-
Setup : To a high-pressure reaction vessel, add the amine (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and the alkyl halide (e.g., benzyl bromide, 1.2 eq.) in anhydrous Dimethylformamide (DMF, 0.3 M).
-
CO₂ Introduction : Seal the vessel and purge with carbon dioxide gas. Pressurize the vessel with CO₂ to 1-5 atm.
-
Reaction : Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Work-up : After cooling to room temperature and carefully venting the CO₂ pressure, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Method Comparison | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Activated Carbonates | Alcohol, Amine | DSC, DPC, etc. | High yields, mild conditions, broad substrate scope, reliable.[1] | Stoichiometric waste (NHS), multi-step in one pot. |
| CO₂ Incorporation | Amine, Alkyl Halide | CO₂, Strong Base (Cs₂CO₃) | Atom economical, uses green C1 source, one-pot.[6][8] | Requires pressure equipment, potential for side reactions.[8] |
| Curtius/Hofmann | Carboxylic Acid/Amide | DPPA, NBS, etc. | Classical named reactions, useful for specific transformations.[2] | May use toxic/explosive reagents (azides), often requires harsh conditions.[2] |
Characterization and Quality Control Workflow
Rigorous characterization is non-negotiable in drug discovery to ensure the identity, purity, and stability of synthesized compounds. A self-validating protocol involves a multi-step analytical workflow.
-
¹H NMR : Expect to see a characteristic broad singlet for the carbamate N-H proton, typically between 5.0-8.0 ppm. The protons on the carbons adjacent to the nitrogen and oxygen atoms will also show distinct chemical shifts.
-
¹³C NMR : The carbamate carbonyl carbon typically appears in the range of 150-160 ppm.
-
LC-MS : Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the compound via its mass-to-charge ratio (m/z) and to assess its purity, which should ideally be >95% for compounds intended for biological screening.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 254-254. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
-
Bini, L., et al. (2021). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 26(11), 3246. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. organic-chemistry.org. [Link]
-
Nagy, V., & Kégl, T. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47867–47874. [Link]
-
Wikipedia. (n.d.). Ritonavir. en.wikipedia.org. [Link]
-
Wikipedia. (n.d.). Carbamate. en.wikipedia.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing carbamate formation. Carbamates are critical functional groups in pharmaceuticals, agrochemicals, and polymers, yet their synthesis can present significant challenges, from sluggish reactions to problematic side products.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high-yield, high-purity synthesis.
Section 1: Fundamental Reaction Pathways
Understanding the core mechanisms is crucial for effective troubleshooting. The most common laboratory-scale synthesis of carbamates involves the reaction of an isocyanate with an alcohol. This reaction is typically high-yielding and proceeds under mild conditions, but the toxicity and handling of isocyanates are significant drawbacks.[3][4]
Alternative "greener" routes, particularly those utilizing carbon dioxide (CO₂) as a C1 source, are gaining prominence.[1] These methods avoid hazardous reagents like phosgene but often require careful optimization of catalysts, bases, and reaction conditions to be efficient.[1][3]
Caption: Common synthetic routes to carbamates.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during carbamate synthesis in a question-and-answer format.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What should I investigate?
Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause. The following decision tree outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
In-depth Causality Analysis:
-
Reagent Integrity:
-
Moisture: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that rapidly decarboxylates to form a primary amine. This amine can then react with another isocyanate molecule to form a highly insoluble and undesired urea byproduct, consuming two equivalents of your starting isocyanate. Ensure all reagents and solvents are rigorously dried.
-
Isocyanate Purity: Over time, isocyanates can self-polymerize to form cyclic trimers (isocyanurates) or dimers, reducing the concentration of the active reagent. Always use freshly opened or distilled isocyanates for best results.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of the isocyanate can sometimes be beneficial to drive the reaction to completion, especially if the alcohol is a hindered secondary or tertiary alcohol.
-
-
Reaction Temperature:
-
Low Temperature: The reaction between an isocyanate and an alcohol may have a significant activation energy, particularly with sterically hindered substrates. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can dramatically increase the rate.
-
High Temperature: Excessive heat can promote side reactions. For instance, isocyanates can trimerize, and the carbamate product itself can undergo thermal decomposition back to the isocyanate and alcohol, especially at temperatures above 100-120 °C.[5]
-
-
Catalysis:
-
Uncatalyzed Reactions: While many isocyanate-alcohol reactions proceed without a catalyst, sterically hindered or electronically deactivated substrates (e.g., phenols with electron-withdrawing groups) often require one.
-
Catalyst Choice: Tertiary amines (like DABCO or triethylamine) and organotin compounds (like dibutyltin dilaurate, DBTDL) are highly effective catalysts. Tertiary amines function as nucleophilic catalysts, activating the isocyanate, while tin catalysts act as Lewis acids, activating the alcohol.
-
Catalyst Loading: Typically, catalyst loading is between 0.1-1 mol%. Excessive catalyst can sometimes promote side reactions, so it's crucial to screen for the optimal loading.
-
-
Solvent Effects:
-
The choice of solvent can influence reaction rates. Aprotic solvents like THF, toluene, or dichloromethane are generally preferred. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also facilitate side reactions and complicate purification. Protic solvents like excess alcohol are generally not used unless the alcohol is a reactant, as they can compete in the reaction.[1]
-
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
Byproduct formation is a common challenge, particularly when using sensitive reagents or alternative synthetic routes.
| Common Byproduct | Probable Cause | Recommended Solution |
| Symmetrical Urea | Reaction of isocyanate with water, followed by reaction of the resulting amine with another isocyanate. | Rigorously dry all solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Allophanate | Reaction of the carbamate product with another molecule of isocyanate. | This is more common at higher temperatures or with excess isocyanate. Run the reaction at a lower temperature and use a stoichiometry closer to 1:1. |
| Isocyanurate (Trimer) | Self-polymerization of the isocyanate. | Often catalyzed by strong bases or heat. Avoid high temperatures and strongly basic conditions. Use fresh isocyanate. |
| N-Alkylated Amine | In CO₂-based syntheses, the starting amine is alkylated by the electrophile instead of the carbamate intermediate.[6] | This is a competing reaction. Optimize conditions to favor carbamate formation. Lowering the temperature can sometimes reduce the rate of N-alkylation more than the desired reaction.[6] Adjusting the base and stoichiometry is also critical.[3] |
Section 3: Frequently Asked Questions (FAQs)
Q: How do I select the optimal catalyst for my reaction?
Catalyst selection depends on the reactivity of your substrates.
| Catalyst Type | Examples | Mechanism of Action | Best For... | Considerations |
| Tertiary Amines | Triethylamine (TEA), DABCO, DMAP | Nucleophilic catalysis; activates the isocyanate carbonyl. | General purpose, good for primary and secondary alcohols. | Basicity can promote isocyanate trimerization. |
| Organotin Cmpds. | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis; coordinates to the alcohol's oxygen, increasing its nucleophilicity. | Highly effective for hindered alcohols and achieving high conversion. | Toxicity concerns; potential for metal contamination in the final product. |
| Metal Catalysts | Zirconium(IV), Copper(I), Indium(III)[7][8] | Lewis acidic or involved in redox cycles depending on the method. | Often used in alternative/greener syntheses (e.g., transcarbamoylation, CO₂ fixation). | May require specific ligands and anhydrous/anaerobic conditions. |
| Strong Bases | DBU, Cesium Carbonate[3][8] | Act as promoters/catalysts in CO₂ fixation methods by forming and stabilizing the carbamate anion.[3][6] | Essential for CO₂-based routes. | Can promote side reactions if not used in optimal amounts. |
Q: What are the key considerations for solvent selection?
The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate easy product isolation.
| Solvent Type | Examples | Pros | Cons |
| Aprotic, Nonpolar | Toluene, Hexane | Inert, easy to remove, minimizes polar side reactions. | May have poor solubility for polar substrates. |
| Aprotic, Polar | THF, CH₂Cl₂, Ethyl Acetate | Good solubility for a wide range of substrates, generally inert. | Must be rigorously dried. THF can contain peroxide inhibitors. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High polarity can accelerate reaction rates.[3] | Can be difficult to remove, may promote side reactions, hygroscopic. |
| Deep Eutectic Solvents (DES) | Choline chloride-based | Considered "green," can act as both solvent and catalyst, promoting high yields.[3][6] | Can be viscous and require specific workup procedures. |
Q: What are the primary safety hazards I should be aware of?
-
Isocyanates: Highly toxic, potent respiratory sensitizers, and lachrymators. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
-
Phosgene & Derivatives: Extremely toxic. Alternative methods are strongly recommended.[1]
-
Catalysts: Many organometallic catalysts (especially tin-based) are toxic and require careful handling and disposal.
Q: How can I effectively monitor my reaction's progress?
-
Thin-Layer Chromatography (TLC): The simplest method. Spot the reaction mixture against the starting materials to visualize the consumption of the limiting reagent and the formation of the product.
-
Infrared (IR) Spectroscopy: The strong, sharp absorption of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ is an excellent diagnostic peak. The disappearance of this peak and the appearance of the carbamate carbonyl (~1680-1730 cm⁻¹) indicates reaction progress.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative methods to determine the conversion and purity of the reaction mixture over time.[5]
Q: What are the most promising "green" alternatives to traditional methods?
The field is actively moving away from hazardous reagents like phosgene and isocyanates.[9]
-
Direct CO₂ Fixation: Reacting an amine, CO₂, and an alkylating agent is a very attractive route.[1] This approach often requires a strong, non-nucleophilic base like DBU or a salt like cesium carbonate to facilitate the reaction.[3][8]
-
Transcarbamoylation: The exchange reaction between an existing carbamate (e.g., methyl carbamate) and an alcohol, often catalyzed by tin or zirconium compounds.[7][8]
-
Rearrangement Reactions: The Curtius and Hofmann rearrangements can generate an isocyanate in situ, which is then trapped by an alcohol.[4][8][10] This avoids the need to handle and store the isocyanate directly.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from an Isocyanate and Alcohol with Catalyst
This protocol describes a general method for the synthesis of a carbamate using DBTDL as a catalyst.
Materials:
-
Alcohol (1.0 eq)
-
Isocyanate (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1-0.5 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Nitrogen or Argon supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve the alcohol (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Catalyst Addition: Add the DBTDL catalyst to the alcohol solution via syringe.
-
Isocyanate Addition: Add the isocyanate (1.05 eq) to the dropping funnel. Add the isocyanate dropwise to the stirred alcohol solution at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Screening Solvents for a Sluggish Reaction
Objective: To identify a solvent that improves the rate and yield of a slow carbamate formation.
Procedure:
-
Setup: In parallel, set up three small-scale reactions (e.g., in 4 mL vials with stir bars) under an inert atmosphere.
-
Reaction Conditions: In each vial, use the exact same stoichiometry of alcohol, isocyanate, and catalyst (if any).
-
Solvent Addition: To each vial, add a different anhydrous solvent being screened (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: Acetonitrile). Ensure the concentration is the same across all vials.
-
Execution: Stir all three reactions at the same temperature (e.g., 40 °C).
-
Analysis: After a set time (e.g., 2, 4, and 8 hours), take a small aliquot from each reaction vial and analyze by TLC, GC, or LC-MS to compare the conversion rates.
References
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Carbamate. Wikipedia. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
- Efficient carbamate synthesis.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side-product formation in bromination reactions.
Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bromination, with a focus on identifying and minimizing the formation of unwanted side-products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic strategies.
Introduction: The Challenge of Selectivity in Bromination
Bromination is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. However, the reactivity of brominating agents can often lead to a variety of side-products, complicating purification and reducing yields. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and selective bromination protocols. This guide will delve into the causality behind common experimental challenges and offer field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during bromination reactions in a detailed question-and-answer format.
I'm observing polybromination in my reaction. How can I favor mono-bromination?
Answer:
Polybromination is a common side-reaction, particularly in the bromination of activated aromatic systems and α-bromination of carbonyl compounds. The initial introduction of a bromine atom can sometimes activate the substrate for further bromination.
For Aromatic Compounds:
-
Mechanism: In electrophilic aromatic substitution, the first bromine atom is an ortho-, para- director, but deactivating. However, for highly activated rings (e.g., phenols, anilines), the activating effect of the directing group can outweigh the deactivating effect of the first bromine, leading to di- or tri-substituted products.
-
Minimization Strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.
-
Milder Reagents: Employ less reactive brominating agents. N-Bromosuccinimide (NBS) is often a good choice for selective mono-bromination of activated aromatics, as it can deliver bromine in a controlled manner.[1]
-
Solvent Choice: Using a solvent like dimethylformamide (DMF) with NBS can lead to high para-selectivity.[2]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
For α-Bromination of Carbonyls:
-
Mechanism: Under basic conditions, the formation of an enolate is the first step. The introduction of a bromine atom at the α-position increases the acidity of the remaining α-hydrogens, making subsequent enolate formation and bromination faster, leading to polybromination.[3]
-
Minimization Strategies:
-
Acidic Conditions: Performing the reaction under acidic conditions favors mono-bromination. The reaction proceeds through an enol intermediate, and the introduction of the first bromine atom decreases the basicity of the carbonyl oxygen, slowing down further enol formation.[3]
-
My allylic/benzylic bromination is giving me addition products across the double bond/aromatic ring. What's going wrong?
Answer:
This is a classic example of competing reaction pathways. For allylic and benzylic brominations, you want to favor a free-radical substitution pathway over an electrophilic addition.
-
Mechanism of Competition:
-
Free-Radical Substitution: This pathway is favored by low concentrations of Br₂ and the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or light (hν). The reaction proceeds via a stable allylic or benzylic radical.[4]
-
Electrophilic Addition: High concentrations of Br₂ favor the electrophilic addition pathway, where the double bond attacks a bromine molecule, leading to a vicinal dibromide.[5]
-
-
Minimization Strategies:
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations because it provides a constant, low concentration of Br₂.[6] The Br₂ is generated in situ from the reaction of NBS with the HBr byproduct of the radical substitution.[6][7]
-
Anhydrous, Non-Polar Solvents: Use solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote the ionic electrophilic addition pathway. The solvent must be anhydrous, as water can lead to other side-products.[2]
-
Radical Initiator: The use of a radical initiator or irradiation with UV light is crucial to promote the desired free-radical mechanism.[2]
-
I'm trying to synthesize a vicinal dibromide from an alkene, but I'm getting a significant amount of bromohydrin. How can I prevent this?
Answer:
The formation of a bromohydrin indicates that a nucleophile other than bromide, in this case, water, is participating in the reaction.
-
Mechanism: The reaction of an alkene with bromine proceeds through a cyclic bromonium ion intermediate.[8] This intermediate is then attacked by a nucleophile. If water is present in the reaction mixture, it can act as a nucleophile, attacking the bromonium ion to form a bromohydrin.[8][9] Due to its high concentration, water can often outcompete the bromide ion.[9]
-
Minimization Strategies:
-
Anhydrous Conditions: The most critical factor is to ensure that your reaction is completely free of water. Use anhydrous solvents and dry your glassware thoroughly.
-
Solvent Choice: Employ non-nucleophilic, aprotic solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). These solvents will not participate in the reaction.[10][11]
-
How can I control the regioselectivity in the bromination of a substituted aromatic ring?
Answer:
Regioselectivity in electrophilic aromatic bromination is primarily governed by the nature of the substituent already present on the ring.
-
Directing Effects of Substituents:
-
Activating Groups (-OH, -NH₂, -OR, -R): These groups are ortho-, para- directors.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These groups are meta- directors.
-
Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho-, para- directors.
-
-
Strategies for Controlling Regioselectivity:
-
Choice of Brominating Agent and Catalyst: For some substrates, the choice of reagent can influence the ortho/para ratio. While Br₂ with a Lewis acid like FeBr₃ is common, using NBS can sometimes offer different selectivity.[12][13]
-
Solvent Effects: As mentioned earlier, using DMF as a solvent with NBS can highly favor the para product for electron-rich aromatic compounds.[2]
-
Steric Hindrance: Bulky directing groups can sterically hinder the ortho positions, leading to a higher proportion of the para-substituted product.
-
I'm using NBS for an allylic bromination and observing the formation of α-bromoketones and dibromo compounds. What is the cause and how can I avoid these?
Answer:
These side-products are often indicative of impurities in the NBS or non-optimal reaction conditions.
-
Causality:
-
α-Bromoketones: These can form if there is any oxidation of the starting material or product.
-
Dibromo compounds: These arise from the electrophilic addition of bromine across the double bond, which can compete with the desired radical substitution.
-
-
Minimization Strategies:
-
Purify NBS: It is highly recommended to use freshly recrystallized NBS. Impurities in aged NBS can contribute to these side reactions.[2][14]
-
Maintain Anhydrous Conditions: The presence of water can lead to the hydrolysis of the desired product or other unwanted reactions.[2] Barium carbonate can be added to maintain anhydrous and acid-free conditions.[2]
-
Strict Temperature Control: Ensure the reaction is maintained at the optimal temperature for radical initiation without promoting side reactions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive brominating agent. 2. Insufficient radical initiation (for radical reactions). 3. Reaction temperature is too low.[3] | 1. Use fresh, purified brominating agent (e.g., recrystallized NBS).[2][14] 2. Ensure your radical initiator is active or the light source is appropriate. 3. Gradually increase the reaction temperature while monitoring the reaction progress.[15] |
| Multiple Products (Poor Selectivity) | 1. Competing reaction mechanisms (e.g., radical vs. electrophilic). 2. Polybromination. 3. Lack of regioselectivity. | 1. For allylic/benzylic bromination, use NBS in a non-polar solvent with a radical initiator.[6] 2. Use stoichiometric amounts of the brominating agent; for carbonyls, consider acidic conditions.[3] 3. Re-evaluate the directing effects of your substrate's substituents and consider alternative brominating agents or solvents.[2] |
| Formation of Bromohydrin | Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[8] |
| Bromination on Aromatic Ring instead of α-position | Use of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes aromatic substitution.[3] | Avoid strong Lewis acids. Use a milder brominating agent like NBS, which is more selective for the α-position.[3] |
Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
Rationale: Impure NBS, which may be slightly yellow, can give unreliable results and lead to side-product formation.[14] Recrystallization ensures the purity of the reagent.
Procedure:
-
In a fume hood, dissolve 10 g of NBS in 100 mL of preheated water (90-95 °C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS under vacuum.
Protocol 2: General Procedure for Allylic Bromination with NBS
Rationale: This procedure is designed to favor the free-radical substitution pathway by using NBS to maintain a low Br₂ concentration in a non-polar solvent with a radical initiator.
Procedure:
-
To a solution of the alkene in anhydrous carbon tetrachloride (CCl₄), add freshly recrystallized NBS and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture while irradiating with a UV lamp (or a standard light bulb).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid succinimide byproduct floats at the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude allylic bromide, which can be further purified by distillation or chromatography.
Visualizations
Diagram 1: Competing Pathways in the Bromination of Alkenes
Caption: Logical flow of competing bromination pathways.
Diagram 2: Mechanism of Bromohydrin Formation
Caption: Nucleophilic attack leading to bromohydrin formation.
References
-
Wikipedia. N-Bromosuccinimide. [Link]
- Fessenden, R. J., & Fessenden, J. S. (2019). N-Bromosuccinimide. LibreTexts.
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]
-
Kaushik, N. (2021, January 27). Bromination of Alkenes: Mechanism & Stereochemistry [Video]. YouTube. [Link]
-
Chemistry Steps. Reaction of Alkenes with Bromine. [Link]
-
Pearson+. Predict the major product of the following bromination reactions. [Link]
-
Ashenhurst, J. (2013, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Master Organic Chemistry. [Link]
-
Ashenhurst, J. Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
-
The Organic Chemistry Tutor. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Wang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1343. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Urbas, R., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Chemosphere, 77(10), 1369-1374. [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Predict the major product of the following bromination reactions.... | Study Prep in Pearson+ [pearson.com]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the biological activity of Ethyl (5-bromopyridin-3-yl)carbamate with known inhibitors.
A Comparative Guide to the Biological Activity of Ethyl (5-bromopyyridin-3-yl)carbamate
This guide provides a comprehensive framework for evaluating the biological activity of Ethyl (5-bromopyridin-3-yl)carbamate. Given the novelty of this compound, this document outlines a systematic approach to characterize its potential inhibitory activities by comparing it with well-established inhibitors. The experimental design is grounded in the structural motifs of the molecule—a carbamate group and a pyridine ring—which are prevalent in compounds targeting cholinesterases and protein kinases.
Introduction: Rationale and Hypothesis
Ethyl (5-bromopyridin-3-yl)carbamate is a synthetic organic compound featuring a carbamate functional group attached to a brominated pyridine core. The carbamate moiety is a well-known pharmacophore in cholinesterase inhibitors, where it acts as a carbamoylating agent of the serine residue in the enzyme's active site.[1][2] This mode of action leads to a pseudo-irreversible inhibition, which is therapeutically valuable in conditions like Alzheimer's disease.[3] Furthermore, the pyridine ring is a common scaffold in a multitude of kinase inhibitors, where it often engages in hydrogen bonding interactions within the ATP-binding pocket of the kinase.[4][5]
Based on these structural precedents, we hypothesize that Ethyl (5-bromopyridin-3-yl)carbamate may exhibit inhibitory activity against cholinesterases and/or protein kinases. This guide details the experimental protocols to test this hypothesis by comparing its activity against Rivastigmine, a known carbamate-based cholinesterase inhibitor, and Sorafenib, a multi-kinase inhibitor featuring a pyridine ring.
Comparative Inhibitors
-
Rivastigmine: A carbamate-based, pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] It is used in the management of dementia associated with Alzheimer's and Parkinson's diseases.
-
Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR and PDGFR. It is used in the treatment of various cancers. The pyridine moiety in its structure is crucial for its binding and inhibitory activity.
Experimental Methodologies
In Vitro Cholinesterase Inhibition Assay
The inhibitory potential of Ethyl (5-bromopyridin-3-yl)carbamate against AChE and BChE will be assessed using a modification of the spectrophotometric method developed by Ellman.[6][7] This assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine.[8] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][8] The presence of an inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Prepare stock solutions of Ethyl (5-bromopyridin-3-yl)carbamate, Rivastigmine, and Sorafenib in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test compound dilution (or buffer for control).
-
25 µL of the respective enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
In Vitro Kinase Inhibition Assay
To screen for potential kinase inhibitory activity, a broad-spectrum kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed. This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[9][10]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[10] A lower signal indicates less ADP was produced, signifying kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase (e.g., a representative tyrosine kinase like VEGFR2), substrate (a suitable peptide substrate for the chosen kinase), and ATP according to the assay kit manufacturer's instructions.
-
Prepare stock solutions and serial dilutions of Ethyl (5-bromopyridin-3-yl)carbamate, Sorafenib, and Rivastigmine in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution to the appropriate wells.
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of Ethyl (5-bromopyridin-3-yl)carbamate and compare it to the known inhibitors, a standard MTT assay will be performed on a relevant cell line (e.g., a human cancer cell line such as HepG2 for general toxicity, or a specific cancer line if a particular kinase is targeted).[11][12]
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][13] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ethyl (5-bromopyridin-3-yl)carbamate, Rivastigmine, and Sorafenib in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 4 hours at 37°C.[14]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each compound by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Cholinesterase Inhibition
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| Ethyl (5-bromopyridin-3-yl)carbamate | Experimental Value | Experimental Value | Calculated Value |
| Rivastigmine | Experimental Value | Experimental Value | Calculated Value |
| Sorafenib | Experimental Value | Experimental Value | Calculated Value |
Table 2: Comparative In Vitro Kinase Inhibition
| Compound | Kinase IC50 (µM) |
| Ethyl (5-bromopyridin-3-yl)carbamate | Experimental Value |
| Sorafenib | Experimental Value |
| Rivastigmine | Experimental Value |
Table 3: Comparative Cell Viability (Cytotoxicity)
| Compound | Cell Line IC50 (µM) |
| Ethyl (5-bromopyridin-3-yl)carbamate | Experimental Value |
| Rivastigmine | Experimental Value |
| Sorafenib | Experimental Value |
Visualizations
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Caption: Simplified signaling pathway for kinase inhibition.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial characterization of the biological activity of Ethyl (5-bromopyridin-3-yl)carbamate. By comparing its performance against well-characterized inhibitors like Rivastigmine and Sorafenib, researchers can gain valuable insights into its potential as a cholinesterase inhibitor, a kinase inhibitor, or a dual-activity compound. The outlined protocols are standard, reproducible, and provide a solid foundation for further preclinical development.
References
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Image]. Retrieved from [Link]
-
MDPI. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]
-
PubMed. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Retrieved from [Link]
-
PubMed. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Retrieved from [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
PubMed. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://www.jocpr.
-
Granules India. (n.d.). Product List. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
National Institutes of Health. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
PubMed. (2010). Small molecule inhibitors of the PI3-kinase family. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
- [No Source Found]. (n.d.).
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. attogene.com [attogene.com]
- 7. japsonline.com [japsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
